13-Deacetyltaxachitriene A
描述
属性
IUPAC Name |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16-/t24-,25-,26-,27-,28-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYWKQLSVHAYNO-KGEPRWODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 13-Deacetyltaxachitriene A: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A, a member of the complex taxane diterpenoid family, has been isolated from Taxus sumatrana, commonly known as the Sumatran yew.[1] This guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this natural product. The intricate structure of taxanes and their potent biological activities, most notably the anticancer properties of paclitaxel (Taxol®), have made them a focal point of phytochemical and pharmacological research.[2][3] This document serves as a technical resource, detailing the scientific journey from the natural source to the isolated compound, intended to aid researchers in the fields of natural product chemistry, drug discovery, and oncology.
Discovery and Natural Source
This compound is a naturally occurring diterpenoid found in the branches of Taxus sumatrana.[1] The genus Taxus has been a significant source of novel bioactive compounds for over half a century, with hundreds of taxane metabolites identified from various species.[3] The initial discovery of new taxanes, including those from Taxus sumatrana, has often been the result of extensive phytochemical screening programs aimed at identifying novel chemical entities with potential therapeutic applications.
Experimental Protocols
The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized representation based on established methodologies for the isolation of taxane diterpenoids from Taxus species.
Plant Material Collection and Preparation
-
Source: Branches of Taxus sumatrana.
-
Preparation: The plant material is air-dried in the shade and then coarsely powdered.
Extraction
-
The powdered plant material is exhaustively extracted with an organic solvent, typically acetone or ethanol, at room temperature.
-
The extraction is usually carried out for an extended period (e.g., 24-48 hours) with repeated solvent changes to ensure maximum extraction of the desired compounds.
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
Solvent Partitioning
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
This step aims to separate compounds based on their polarity, with taxane diterpenoids typically concentrating in the chloroform and ethyl acetate fractions.
Chromatographic Purification
A series of chromatographic techniques are employed for the purification of this compound from the enriched fractions.
-
Silica Gel Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, often a mixture of n-hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water. This step is crucial for obtaining the compound in high purity.
Data Presentation
The following tables summarize the key physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| Chemical Formula | C30H42O11 | |
| Molecular Weight | 578.65 g/mol | |
| CAS Number | 239800-99-8 | [4] |
| Appearance | White powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Spectroscopic Data | Key Features |
| ¹H-NMR | Signals corresponding to acetyl groups, methyl groups, and protons on the taxane core. |
| ¹³C-NMR | Resonances indicating the presence of ester carbonyls, olefinic carbons, and carbons of the diterpenoid skeleton. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the chemical formula. |
| Infrared (IR) | Absorption bands for hydroxyl, ester, and carbonyl functional groups. |
| Ultraviolet (UV) | Absorption maxima characteristic of the chromophores present in the molecule. |
Mandatory Visualization
Logical Workflow for Isolation
References
An In-depth Technical Guide to 13-Deacetyltaxachitriene A: Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of 13-Deacetyltaxachitriene A, a member of the complex taxoid family of natural products. This document details its natural origin, explores its putative biosynthetic pathway, presents available data, and outlines relevant experimental methodologies.
Introduction to this compound
This compound is a diterpenoid belonging to the taxane class of compounds. Taxanes are renowned for their intricate chemical structures and significant biological activities, most notably the anticancer properties of paclitaxel (Taxol). As a naturally occurring taxoid, this compound is of interest to researchers for its potential pharmacological properties and as a subject for biosynthetic and synthetic studies. Understanding its natural production is crucial for exploring its therapeutic potential and for developing sustainable sources of this and related compounds.
Natural Source
The primary identified natural source of this compound is the plant species Taxus sumatrana, commonly known as the Sumatran yew. This evergreen tree is native to the island of Sumatra in Indonesia. The compound has been isolated from the branches of this plant, indicating its distribution within the woody tissues of the tree. The genus Taxus is a well-established source of a diverse array of taxoids, with different species yielding unique profiles of these complex diterpenes.
Biosynthesis of this compound
The precise biosynthetic pathway leading to this compound has not been fully elucidated. However, it is understood to follow the general pathway of taxoid biosynthesis, which is a complex, multi-step process originating from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The biosynthesis can be broadly divided into three key stages:
-
Formation of the Taxane Skeleton: The pathway is initiated by the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent olefin of the taxane skeleton. This reaction is catalyzed by the enzyme taxadiene synthase.
-
Oxygenation and Acylation of the Taxane Core: Following the formation of the basic taxane structure, a series of intricate oxygenation reactions, primarily mediated by cytochrome P450 monooxygenases, and acylation/aroylation reactions, catalyzed by various transferases, occur. These modifications decorate the taxane core at various positions, leading to a vast diversity of taxoids.
-
Formation of this compound: The specific enzymatic steps that convert early taxoid intermediates into this compound are yet to be identified. The structure of this compound suggests a series of specific hydroxylations and the absence of an acetyl group at the C13 position, which is common in many other taxoids. The "taxachitriene" nomenclature implies a triene system within the taxane core.
The following diagram illustrates the general biosynthetic pathway of taxoids, highlighting the key stages.
Caption: Generalized biosynthetic pathway of taxoids, leading to this compound.
Quantitative Data
| Taxoid | Plant Source | Plant Part | Yield (% of dry weight) | Reference |
| Paclitaxel | Taxus brevifolia | Bark | 0.01 - 0.02% | General Literature |
| 10-Deacetylbaccatin III | Taxus baccata | Needles | 0.1% | General Literature |
| Cephalomannine | Taxus wallichiana | Needles | 0.01 - 0.05% | General Literature |
| This compound | Taxus sumatrana | Branches | Data not available | - |
Experimental Protocols
A specific, detailed experimental protocol for the isolation and characterization of this compound has not been published. However, a general methodology for the extraction and purification of taxoids from Taxus species can be adapted.
General Isolation and Purification Workflow
The following diagram outlines a typical workflow for the isolation of taxoids from Taxus plant material.
Caption: A generalized workflow for the isolation and characterization of taxoids.
Detailed Methodological Steps
-
Plant Material Preparation: Branches of Taxus sumatrana are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature for several days. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The taxoid-rich fraction (typically the dichloromethane or ethyl acetate fraction) is collected.
-
Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column using a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
Structural Elucidation: The structure of the purified this compound is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.
-
Signaling Pathways and Regulation
The regulation of taxoid biosynthesis in Taxus species is a complex process that is not fully understood. However, it is known to be influenced by various signaling molecules and environmental cues.
-
Jasmonates: Methyl jasmonate is a well-known elicitor of taxoid biosynthesis. It is a plant hormone involved in defense responses, and its application to Taxus cell cultures has been shown to significantly increase the production of paclitaxel and other taxoids.
-
Other Phytohormones: Other plant hormones, such as auxins, cytokinins, and gibberellins, are also believed to play a role in regulating the growth of Taxus and, consequently, the production of taxoids.
-
Environmental Factors: Light, temperature, and nutrient availability can also influence the biosynthesis of taxoids in Taxus plants.
The specific signaling pathways that regulate the expression of the genes involved in the biosynthesis of this compound have not been investigated. Future research in this area could involve transcriptomic and proteomic studies of Taxus sumatrana to identify the specific enzymes and regulatory factors involved in the production of this particular taxoid.
The following diagram depicts the general concept of elicitation of taxoid biosynthesis.
Caption: A simplified model of elicitor-induced signaling for taxoid biosynthesis.
An In-Depth Technical Guide to 13-Deacetyltaxachitriene A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a naturally occurring taxane diterpenoid isolated from plants of the Taxus genus, notably Taxus sumatrana. Taxanes are a class of compounds that have garnered significant attention in the field of oncology due to the potent anticancer activity of prominent members like paclitaxel and docetaxel. These compounds are known to interfere with microtubule dynamics, a critical process in cell division, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological aspects of this compound, tailored for professionals in chemical and pharmaceutical research.
Chemical Structure and Physicochemical Properties
A related compound, 13-deacetyl-taxchinin I, isolated from Taxus chinensis cell cultures, was characterized using H-H COSY, HMQC, and HMBC experiments to establish its rearranged 11(15→1)-abeo-taxane skeleton.[1][2] This highlights the methodologies employed for the structural determination of novel taxoids.
Quantitative data for this compound is summarized in the table below, based on available information for this and closely related compounds.
| Property | Value | Source |
| Chemical Formula | C30H42O12 | Commercial Supplier Data |
| Molecular Weight | 594.65 g/mol | Commercial Supplier Data |
| CAS Number | 239800-99-8 | Commercial Supplier Data |
| Natural Source | Taxus sumatrana | Phytochemical Studies |
| Physical Form | Powder | Commercial Supplier Data |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Commercial Supplier Data |
Experimental Protocols
Isolation and Purification of Taxane Diterpenoids from Taxus sumatrana
The isolation of taxane diterpenoids from Taxus sumatrana is a multi-step process involving extraction and chromatography. While a specific protocol for this compound is not detailed in the available literature, a general methodology can be outlined based on the isolation of other taxoids from the same source.
1. Extraction:
-
The plant material (e.g., leaves, twigs, or bark) is first dried and ground into a fine powder.
-
The powdered material is then subjected to extraction with an organic solvent. Common solvents for taxane extraction include methanol, ethanol, and acetone.[3][4][5] The extraction can be performed at room temperature or under reflux to enhance efficiency.
-
The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
2. Partitioning:
-
The crude extract is typically partitioned between a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to separate compounds based on their polarity. The taxane-rich organic layer is collected and concentrated.
3. Chromatographic Purification:
-
The concentrated organic fraction is subjected to a series of chromatographic techniques for the separation and purification of individual taxoids.
-
Column Chromatography: Silica gel column chromatography is a common initial step, using a gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate) to separate fractions with different chemical profiles.[6]
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
The workflow for a typical isolation and purification process is illustrated in the diagram below.
Structure Elucidation
The definitive structure of an isolated taxoid like this compound is determined through a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide information on the carbon-hydrogen framework.[7][8][9][10] 2D NMR techniques such as COSY, HMQC, and HMBC are crucial for establishing the connectivity of atoms within the molecule.[1][2]
Biological Activity and Signaling Pathways
Taxane diterpenoids are renowned for their cytotoxic effects against various cancer cell lines.[3][4][11] While specific IC50 values for this compound are not yet published, studies on other taxoids isolated from Taxus sumatrana have demonstrated significant cytotoxicity against human tumor cells, including A-498 (kidney), NCI-H226 (lung), A549 (lung), and PC-3 (prostate) cell lines.[3][4][5]
The primary mechanism of action for cytotoxic taxanes is the stabilization of microtubules. Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division. By binding to β-tubulin, taxanes inhibit the depolymerization of microtubules, leading to the formation of abnormally stable and nonfunctional microtubule bundles. This disruption of microtubule dynamics triggers a mitotic checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The signaling pathway leading to apoptosis following microtubule stabilization by taxanes is complex and can involve multiple downstream effectors. The logical relationship of this pathway is depicted below.
Conclusion
This compound, as a member of the taxane diterpenoid family from Taxus sumatrana, holds potential for further investigation as a cytotoxic agent. While detailed characterization and biological evaluation of this specific compound are still emerging, the established protocols for the isolation and structure elucidation of related taxoids provide a clear roadmap for future research. The known mechanism of action of taxanes through microtubule stabilization suggests that this compound could be a valuable lead compound in the development of novel anticancer therapeutics. Further studies are warranted to determine its specific cytotoxic profile and to fully elucidate its structure-activity relationship.
References
- 1. rsc.org [rsc.org]
- 2. Isolation and Identification of 13-Deacetyl-taxchinin I, a New Taxoid from Plant Cell Cultures of Taxus chinensis -KSBB Journal | 학회 [koreascience.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. abeo-taxane diterpenoids from the Taiwanese Yew Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. researchgate.net [researchgate.net]
- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Enigmatic Mechanism of 13-Deacetyltaxachitriene A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Deacetyltaxachitriene A, a taxane diterpenoid isolated from the branches of Taxus sumatrana, represents a molecule of interest within the broader class of taxanes, which are renowned for their potent anti-cancer properties.[1] While direct experimental evidence elucidating the specific mechanism of action for this compound remains to be published, its structural classification as a taxane provides a strong basis for a hypothesized mechanism centered on microtubule stabilization. This guide synthesizes the current understanding of the general mechanism of action for taxanes, presents contextual cytotoxic data from related compounds found in Taxus sumatrana, and provides standardized experimental protocols relevant to the study of such molecules.
Introduction: The Taxane Family and its Anti-Cancer Potential
The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids, with the most famous being Paclitaxel (Taxol®), a cornerstone of modern chemotherapy.[2] These compounds, collectively known as taxanes, share a common taxadiene core and have been the subject of extensive research due to their profound effects on cell division.[2] While Paclitaxel and Docetaxel are widely used clinically, a plethora of other taxane analogues, including this compound, have been isolated and characterized. The traditional use of Taxus sumatrana for treating various ailments, including cancer, has spurred scientific investigation into its chemical constituents and their pharmacological activities.
Hypothesized Mechanism of Action: Microtubule Stabilization
The principal mechanism of action for the taxane class of drugs is the disruption of microtubule dynamics.[2][3] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.
It is highly probable that this compound, like other taxanes, functions as a mitotic inhibitor by binding to the β-tubulin subunit of the microtubules. This binding event stabilizes the microtubule, preventing its depolymerization into tubulin dimers.[2][3] The consequence of this stabilization is the arrest of the cell cycle, primarily at the G2/M phase, as the cell is unable to form a functional mitotic spindle. This prolonged mitotic blockage ultimately triggers apoptosis, or programmed cell death.[3][4]
Figure 1: Hypothesized signaling pathway for this compound.
Cytotoxic Activity of Taxane Diterpenoids from Taxus sumatrana
While specific IC50 values for this compound are not available in the public domain, studies on other taxoids and extracts from Taxus sumatrana demonstrate significant cytotoxic potential against various cancer cell lines. This contextual data supports the likelihood that this compound also possesses anti-cancer properties.
| Compound/Extract | Cell Line(s) | IC50 (µg/mL) | Reference |
| T. sumatrana Bark Extract | HeLa | 8.94 | [5] |
| T47D | 5.80 | [5] | |
| MCF-7/HER2 | 7.46 | [5] | |
| T. sumatrana Leaves Extract | HeLa | 5.93 | [5] |
| T47D | 4.86 | [5] | |
| MCF-7/HER2 | 10.60 | [5] | |
| T. sumatrana Shoots Extract | HeLa | 4.08 | [5] |
| T47D | 4.11 | [5] | |
| MCF-7/HER2 | 13.74 | [5] | |
| Tasumatrols E, F, and others | A-498, NCI-H226, A549, PC-3 | Significant Cytotoxicity (qualitative) | [6] |
| Paclitaxel (from T. sumatrana) | A549 | 3.26 µM | [7] |
| HeLa | 2.85 µM | [7] | |
| MCF7 | 3.81 µM | [7] |
Experimental Protocols: Assessing Cytotoxicity
The following is a generalized protocol for determining the cytotoxic activity of a compound like this compound using a standard MTT assay, a method frequently employed in the cited literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, T47D, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
Figure 2: Workflow for a standard MTT cytotoxicity assay.
Future Directions and Conclusion
The structural similarity of this compound to other known cytotoxic taxanes strongly suggests its potential as an anti-cancer agent. However, to move beyond a hypothesized mechanism of action, further research is imperative. Future studies should focus on:
-
Direct Cytotoxicity Studies: Determining the IC50 values of purified this compound against a panel of cancer cell lines.
-
Mechanism of Action Confirmation: Utilizing techniques such as immunofluorescence microscopy to observe the effects on microtubule organization and flow cytometry to analyze cell cycle arrest.
-
Apoptosis Assays: Conducting assays like Annexin V/PI staining to confirm the induction of apoptosis.
-
In Vivo Studies: Evaluating the anti-tumor efficacy of this compound in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Taxane - Wikipedia [en.wikipedia.org]
- 3. idc-online.com [idc-online.com]
- 4. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
13-Deacetyltaxachitriene A: An In-Depth Technical Guide on a Novel Taxane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a taxane diterpenoid, a class of natural products that has yielded some of the most important anti-cancer drugs, including paclitaxel (Taxol®) and docetaxel (Taxotere®). Isolated from gymnospermous plants of the Taxus genus, specifically from the needles of Taxus chinensis and the branches of Taxus sumatrana, this compound is part of a vast and structurally diverse family of molecules. While the biological activities of many taxanes have been extensively studied, this compound remains a lesser-explored entity within this family. This technical guide aims to consolidate the currently available information on its biological activity, though it is important to note that detailed experimental data remains limited in publicly accessible literature.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C30H42O12 |
| Molecular Weight | 594.65 g/mol |
| CAS Number | 239800-99-8 |
| Class | Taxane Diterpenoid |
| Natural Source | Taxus chinensis, Taxus sumatrana |
Biological Activity
Currently, there is a significant lack of specific quantitative data on the biological activity of this compound in peer-reviewed scientific literature. While numerous studies have focused on the isolation and characterization of novel taxanes from various Taxus species, the subsequent in-depth biological evaluation often prioritizes compounds that are either more abundant or exhibit potent preliminary cytotoxic activity.
The general biological activity of taxanes stems from their ability to interact with microtubules, a key component of the cellular cytoskeleton. This interaction disrupts the dynamic instability of microtubules, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). It is plausible that this compound shares this general mechanism of action, but without specific experimental data, this remains speculative.
Data Presentation:
Due to the absence of published quantitative data, a table summarizing IC50 values, EC50 values, binding affinities, or percentage inhibition for this compound cannot be provided at this time.
Experimental Protocols
Detailed methodologies for key experiments specifically investigating the biological activity of this compound are not available in the current body of scientific literature. However, for the broader class of taxane diterpenoids, the following experimental workflows are commonly employed to assess their biological potential.
General Experimental Workflow for Assessing Taxane Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a novel taxane compound.
Caption: A generalized experimental workflow for the isolation and biological evaluation of novel taxane diterpenoids.
Signaling Pathways
The primary signaling pathway affected by clinically used taxanes involves the stabilization of microtubules, which in turn activates the spindle assembly checkpoint. This leads to a prolonged mitotic arrest, ultimately triggering apoptotic pathways. Key proteins in this process include Bcl-2 family members and caspases.
Hypothetical Signaling Pathway for Taxane-Induced Apoptosis
The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis induced by a taxane compound. It is important to emphasize that the specific involvement of these pathways by this compound has not been experimentally validated.
The Pharmacological Profile of 13-Deacetyltaxachitriene A: An Overview and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a diterpenoid natural product isolated from the branches of Taxus sumatrana, a plant species known for producing a variety of bioactive taxane compounds.[1] While the pharmacological profile of many taxanes, most notably Paclitaxel, is well-documented, specific and in-depth data on this compound remains notably scarce in publicly available scientific literature. This guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and to place it within the broader context of bioactive molecules derived from Taxus sumatrana. Due to the lack of specific experimental data for this compound, this document will also discuss the known biological activities of related compounds from its source organism to infer potential areas of pharmacological interest and suggest avenues for future research.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value |
| CAS Number | 239800-99-8 |
| Molecular Formula | C₃₀H₄₂O₁₂ |
| Molecular Weight | 594.65 g/mol |
| Source | Branches of Taxus sumatrana |
Inferred Pharmacological Potential Based on Source
Taxus sumatrana is a well-established source of taxane diterpenoids, a class of compounds renowned for their potent cytotoxic and anticancer activities.[2] The primary mechanism of action for many taxanes, including the blockbuster drug Paclitaxel, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While it is plausible that this compound may exhibit similar cytotoxic properties, it is crucial to note that this remains speculative without direct experimental evidence.
Research on extracts from Taxus sumatrana has consistently demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that extracts from the bark, leaves, and shoots of T. sumatrana possess strong cytotoxic activity against HELA, T47D, and MCF-7/HER2 cell lines.[3] Furthermore, phytochemical investigations of this plant have led to the isolation of novel taxoid compounds that have exhibited significant cytotoxicity against human A-498, NCI-H226, A549, and PC-3 tumor cells.[2]
Given this context, a logical starting point for investigating the pharmacological profile of this compound would be to assess its cytotoxic and antiproliferative effects.
Future Research and Experimental Protocols
To elucidate the pharmacological profile of this compound, a systematic series of in vitro and in vivo studies are required. The following outlines a potential experimental workflow.
Experimental Workflow: Pharmacological Evaluation of this compound
Caption: Proposed workflow for the pharmacological evaluation of this compound.
Detailed Methodologies for Key Experiments
-
Cytotoxicity Screening (MTT Assay):
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a series of dilutions. Control wells would receive the vehicle alone.
-
Incubation: The plates would be incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow for formazan crystal formation by viable cells.
-
Solubilization: The formazan crystals would be dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well would be measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability would be calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) value would be determined.
-
-
Microtubule Polymerization Assay:
-
Tubulin Preparation: Purified tubulin would be obtained commercially or isolated from a biological source.
-
Assay Reaction: The assay would be performed in a temperature-controlled spectrophotometer. Tubulin in a polymerization buffer would be mixed with GTP and either this compound, a known microtubule stabilizer (e.g., Paclitaxel) as a positive control, or a known microtubule destabilizer (e.g., colchicine) as a negative control, and the vehicle.
-
Monitoring Polymerization: The change in turbidity, which corresponds to microtubule polymerization, would be monitored over time by measuring the absorbance at 340 nm.
-
Data Analysis: The rate and extent of microtubule polymerization in the presence of this compound would be compared to the controls to determine its effect on microtubule dynamics.
-
Signaling Pathways: A Hypothetical Perspective
While no specific signaling pathways have been elucidated for this compound, if it acts as a microtubule-stabilizing agent like other taxanes, it would likely trigger the spindle assembly checkpoint, leading to mitotic arrest and subsequent activation of apoptotic pathways.
Hypothetical Signaling Cascade for a Taxane-like Compound
Caption: A hypothetical signaling pathway for a microtubule-stabilizing agent.
Conclusion and Future Outlook
This compound is a natural product with a currently undefined pharmacological profile. Its origin from Taxus sumatrana, a plant rich in cytotoxic taxanes, strongly suggests that it may possess anticancer properties. However, without dedicated research, its true biological activities, mechanism of action, and therapeutic potential remain unknown. The experimental framework proposed in this guide offers a roadmap for the systematic evaluation of this compound. Such studies are essential to unlock the potential of this compound and determine if it, like other members of the taxane family, holds promise for the development of new therapeutic agents. Researchers in the fields of natural product chemistry, pharmacology, and oncology are encouraged to pursue the investigation of this intriguing molecule.
References
The Architecture of Taxane Biosynthesis: A Technical Guide to Paclitaxel Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of taxane biosynthesis, with a focus on the production of the blockbuster anti-cancer drug, paclitaxel (Taxol). We delve into the intricate enzymatic steps of the biosynthetic pathway, the complex regulatory networks that govern it, and the innovative biotechnological approaches being employed to enhance production. This document is designed to be a core resource, presenting quantitative data in clearly structured tables, detailing experimental protocols for key methodologies, and providing visual representations of complex pathways and workflows to facilitate a deeper understanding of this critical area of research.
The Paclitaxel Biosynthetic Pathway: A Multi-Stage Enzymatic Cascade
The biosynthesis of paclitaxel is a complex, multi-step process that can be broadly divided into three main stages: the formation of the taxane core, a series of elaborate modifications to this core, and the final attachment of the C-13 side chain, which is crucial for its anti-cancer activity.[1][2][3] The entire pathway is estimated to involve around 20 enzymatic steps.[1][4]
Formation of the Taxane Skeleton
The journey to paclitaxel begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is cyclized by the enzyme taxadiene synthase (TS) to form the foundational taxane core, taxa-4(5),11(12)-diene.[5][6] This is the first committed step in taxane biosynthesis.
Elaboration of the Taxane Core
Following the initial cyclization, the taxane core undergoes a series of oxygenations, acetylations, and other modifications catalyzed by a host of enzymes, primarily from the cytochrome P450 (CYP450) and acyltransferase families.[1][7] These modifications lead to the formation of the key intermediate, baccatin III . The recent discovery of several "missing link" enzymes has significantly advanced our understanding of this complex stage.[1][8]
Side Chain Attachment and Final Assembly
The final stage in paclitaxel biosynthesis involves the attachment of a β-phenylalanine-derived side chain to the C-13 position of baccatin III. This process itself involves several enzymatic steps, including the conversion of phenylalanine to β-phenylalanine and its activation to a CoA thioester.[6] The enzyme baccatin III: 3-amino, 3-phenylpropanoyl transferase (BAPT) then catalyzes the attachment of this side chain to baccatin III.[9] Subsequent modifications to the side chain complete the synthesis of paclitaxel.
Below is a diagram illustrating the key steps in the taxane biosynthetic pathway.
Regulation of Taxane Biosynthesis: The Role of Jasmonate Signaling
The production of taxanes in yew species is a defense response, often triggered by environmental stresses. The plant hormone jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that can induce the expression of genes involved in taxane biosynthesis.[10][11] Understanding this signaling pathway is crucial for developing strategies to enhance paclitaxel production in cell cultures.
The jasmonate signaling pathway begins with the perception of the active form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1 .[5][12] This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.[13][14] In the absence of JA-Ile, JAZ proteins bind to and inhibit transcription factors such as MYC2 .[3][4] The degradation of JAZ proteins releases these transcription factors, allowing them to activate the expression of jasmonate-responsive genes, including those encoding the enzymes of the taxane biosynthetic pathway.[3][4]
The following diagram illustrates the core components of the jasmonate signaling pathway leading to the activation of taxane biosynthesis genes.
Biotechnological Production of Taxanes
The low abundance of paclitaxel in yew trees and the complexity of its chemical synthesis have driven the development of biotechnological production platforms. These efforts are primarily focused on two strategies: Taxus plant cell culture and metabolic engineering in heterologous hosts.
Taxus Plant Cell Culture
The cultivation of Taxus cells in bioreactors offers a renewable and controlled source of paclitaxel and its precursors.[15][16] The productivity of these cultures can be significantly enhanced through a variety of strategies, including:
-
Medium Optimization: Adjusting the nutrient composition, carbon source, and plant growth regulators in the culture medium.[17]
-
Elicitation: The addition of elicitors, such as methyl jasmonate, to induce defense responses and upregulate the taxane biosynthetic pathway.[10][18][19]
-
In situ Product Removal: The use of a two-phase culture system to continuously remove paclitaxel from the medium, which can be toxic to the cells at high concentrations.[10]
Metabolic Engineering in Heterologous Hosts
Metabolic engineering aims to transfer the paclitaxel biosynthetic pathway into fast-growing and easily scalable microorganisms like Saccharomyces cerevisiae (yeast) or plants like Nicotiana benthamiana.[6][20] This approach involves:
-
Pathway Reconstruction: Introducing the genes encoding the enzymes of the taxane biosynthetic pathway into the host organism.[1][20]
-
Optimization of Precursor Supply: Engineering the host's metabolism to increase the production of the precursor molecule, GGPP.[8][21]
-
Enzyme Engineering: Modifying the biosynthetic enzymes to improve their activity and stability in the heterologous host.
The following diagram illustrates a general workflow for the heterologous production of taxanes in a microbial host.
Quantitative Data on Taxane Production
The following tables summarize the reported yields of paclitaxel and its key precursors in various production systems. This data highlights the progress made in optimizing both Taxus cell cultures and engineered heterologous hosts.
Table 1: Paclitaxel and Baccatin III Production in Taxus Cell Suspension Cultures
| Taxus Species | Elicitor/Treatment | Paclitaxel Yield | Baccatin III Yield | Reference |
| T. chinensis | Control | 1.9 mg/L | - | [10] |
| T. chinensis | Methyl Jasmonate (100 µM) | ~9.5 mg/L | - | [10] |
| T. chinensis | Ultrasound + Methyl Jasmonate + In situ extraction | 33-35 mg/L | - | [10] |
| T. media | Control | ~0.3 mg/L | ~0.85 mg/L | [22] |
| T. media | Methyl Jasmonate (220 µg/g FW) | 2.09 mg/L | 2.56 mg/L | [22] |
| T. media | Methyl Jasmonate + Precursors | 21.12 mg/L | 56.03 mg/L | [22] |
| T. baccata | Control | ~4.2 mg/L (total taxanes) | - | [23] |
| T. baccata | Coronatine (1 mM) | ~20 mg/L (total taxanes) | 2.1 mg/L | [17][24] |
| T. globosa | Methyl Jasmonate (1 µM) | - | ~0.16 mg/L | [25] |
| T. globosa | Buthionine + H₂O₂ | 157.0 µg/g DW | - | [1] |
| T. canadensis | Methyl Jasmonate (100 µM) | Increased by a factor of 4 in semicontinuous culture | - | [12] |
| T. baccata | Methyl Jasmonate (500 µM) | 0.326 mg/g DW (in leaves) | - | [19] |
| T. x media | Two-stage culture | 140-295 mg/L | - | [26] |
Table 2: Taxadiene and Taxol Precursor Production in Engineered Saccharomyces cerevisiae
| Engineering Strategy | Product | Yield | Reference |
| Overexpression of TS, GGPPS, tHMG-CoA reductase, and UPC2-1 | Taxadiene | 8.7 mg/L | [8] |
| Multi-copy chromosomal integration of tagged TS | Taxadiene | 57 mg/L (at 30°C) | [5][7][9] |
| Multi-copy chromosomal integration of tagged TS (optimized temperature) | Taxadiene | 129 mg/L (at 20°C) | [5][7][9] |
| Overexpression of GGPPS-t60TS fusion protein in multi-copy plasmid | Taxadiene | 184.2 mg/L | [8] |
| Combinatorial in silico design and metabolic engineering | Taxadiene | 215 mg/L | [6][20] |
| Combinatorial in silico design and metabolic engineering | Taxa-4(20),11-dien-5α-ol | 43.65 mg/L | [6][20] |
| Combinatorial in silico design and metabolic engineering | Taxa-4(20),11-dien-5-α-yl acetate | 26.2 mg/L | [6][20] |
Table 3: Taxadiene and Taxol Precursor Production in Engineered Nicotiana benthamiana
| Engineering Strategy | Product | Yield | Reference |
| Expression of Taxadiene Synthase (TS) | Taxadiene | 11-27 µg/g DW | [25][27] |
| TS expression + Methyl Jasmonate elicitation | Taxadiene | ~37.8 µg/g DW (1.4-fold increase) | [25][27] |
| TS expression + Phytoene synthase suppression | Taxadiene | ~51.3 µg/g DW (1.9-fold increase) | [25][27] |
| Chloroplastic compartmentalized expression of TS, T5αH, and CPR with precursor enhancement | Taxadiene | 56.6 µg/g FW | [6] |
| Chloroplastic compartmentalized expression of TS, T5αH, and CPR with precursor enhancement | Taxadiene-5α-ol | 1.3 µg/g FW | [6] |
| Reconstitution of baccatin III pathway (17 genes) | Baccatin III | ~10-30 µg/g DW | [28] |
Detailed Experimental Protocols
This section provides an overview of key experimental protocols commonly used in taxane biosynthesis research. These are synthesized from various literature sources and should be adapted as needed for specific experimental contexts.
Establishment and Maintenance of Taxus Cell Suspension Cultures
-
Callus Induction:
-
Excise explants (e.g., young stems, needles) from a healthy Taxus plant.
-
Surface sterilize the explants, for example, with 70% ethanol followed by a solution of sodium hypochlorite and a few drops of Tween 20, with several rinses in sterile distilled water.
-
Place the explants on a solid callus induction medium, such as Gamborg's B5 medium, supplemented with plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) and kinetin), sucrose, and solidified with agar.[2]
-
Incubate the cultures in the dark at approximately 25°C.
-
-
Initiation of Suspension Cultures:
-
Maintenance and Subculture:
-
Subculture the suspension cells every 14-21 days by transferring a portion of the cell suspension to fresh liquid medium. The timing of subculture depends on the growth rate of the specific cell line.
-
Elicitation of Taxane Production with Methyl Jasmonate (MeJA)
-
Prepare MeJA Stock Solution:
-
Dissolve MeJA in ethanol to create a concentrated stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Elicitation Procedure:
-
Grow the Taxus cell suspension culture for a period of time (e.g., 7-14 days) to allow for sufficient cell growth.
-
Add the sterile MeJA stock solution to the cell culture to the desired final concentration (e.g., 100 µM).
-
Continue to incubate the cultures on the rotary shaker for the desired elicitation period (e.g., 7-21 days).
-
-
Harvesting:
-
Separate the cells from the medium by filtration.
-
Lyophilize the cells for subsequent extraction of taxanes.
-
The culture medium can also be collected for the analysis of secreted taxanes.
-
Heterologous Expression in Nicotiana benthamiana via Agroinfiltration
-
Prepare Agrobacterium tumefaciens Cultures:
-
Transform A. tumefaciens (e.g., strain GV3101) with the plant expression vector containing the gene(s) of interest.
-
Grow the transformed Agrobacterium in liquid LB medium with appropriate antibiotics at 28°C overnight.[30][31]
-
Pellet the bacteria by centrifugation and resuspend them in an infiltration buffer (e.g., containing MES, MgCl₂, and acetosyringone).[28][30][31]
-
Adjust the optical density (OD₆₀₀) of the bacterial suspension to the desired concentration (e.g., 0.5-1.0).[28][31]
-
-
Infiltration:
-
Incubation and Harvesting:
-
Incubate the infiltrated plants for 3-5 days under controlled light and temperature conditions.
-
Harvest the infiltrated leaf tissue and freeze it in liquid nitrogen for subsequent analysis.
-
Quantification of Taxanes by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Grind the lyophilized Taxus cells or frozen N. benthamiana leaf tissue to a fine powder.
-
Extract the taxanes using a suitable solvent, such as methanol or a mixture of methanol and water.[23] Sonication or microwave-assisted extraction can be used to improve efficiency.[23]
-
Centrifuge the extract to pellet the cell debris and filter the supernatant through a 0.45 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a standard curve using authentic standards of paclitaxel and baccatin III.
-
Quantify the amount of each taxane in the samples by comparing their peak areas to the standard curve.
-
Conclusion
The biosynthesis of taxanes, particularly paclitaxel, is a field of intense research driven by the compound's immense therapeutic and commercial value. Significant strides have been made in elucidating the complex biosynthetic pathway and its regulation, which has paved the way for innovative biotechnological production strategies. While Taxus cell culture remains a viable production method, metabolic engineering in heterologous hosts holds great promise for a more sustainable and scalable supply of these life-saving drugs. The continued integration of genomics, synthetic biology, and bioprocess engineering will undoubtedly lead to further improvements in the production of taxol and its valuable precursors, ultimately benefiting cancer patients worldwide.
References
- 1. Increased Production of Taxoids in Suspension Cultures of Taxus globosa after Elicitation [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloroplastic metabolic engineering coupled with isoprenoid pool enhancement for committed taxanes biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Elimination of enzymes catalysis compartmentalization enhancing taxadiene production in Saccharomyces cerevisiae [frontiersin.org]
- 9. Enhanced production of taxadiene in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of taxol production and release in Taxus chinensis cell cultures by ultrasound, methyl jasmonate and in situ solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 12. Kinetic studies of paclitaxel production by Taxus canadensis cultures in batch and semicontinuous with total cell recycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JAZ repressors set the rhythm in jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. fpj [fpj.kglmeridian.com]
- 20. biorxiv.org [biorxiv.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Improved paclitaxel and baccatin III production in suspension cultures of Taxus media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]
- 24. Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabolic engineering of Nicotiana benthamiana for the increased production of taxadiene [agris.fao.org]
- 26. Production of paclitaxel and the related taxanes by cell suspension cultures of Taxus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A Highly Efficient Agrobacterium-Mediated Method for Transient Gene Expression and Functional Studies in Multiple Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 31. jacobslab.sites.vib.be [jacobslab.sites.vib.be]
- 32. Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium [bio-protocol.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a member of the taxane family of diterpenoids, a class of natural products that includes the highly successful anticancer drug, Paclitaxel (Taxol). Taxanes are characterized by a complex 6-8-6 tricyclic core structure. While many taxanes are isolated from natural sources, such as the bark of yew trees (Taxus species), their intricate structures present significant challenges and opportunities for synthetic chemists. The total synthesis of taxanes is a benchmark in natural product synthesis and provides a platform for the creation of novel analogs with potentially improved therapeutic properties.
This document provides a proposed synthetic pathway for this compound. To date, a specific total synthesis for this particular taxane has not been extensively reported in the scientific literature. Therefore, the following protocols are based on established and successful strategies for the synthesis of the core taxane skeleton and related analogs. These methods are drawn from seminal works in the field of taxane synthesis and are intended to provide a robust framework for researchers aiming to construct this compound and similar compounds.
Proposed Retrosynthetic Analysis
The proposed synthesis of this compound begins with the disconnection of the molecule at key strategic bonds to identify simpler, readily available starting materials. A plausible retrosynthetic analysis is outlined below. This approach targets the formation of the characteristic 6-8-6 tricyclic system through a convergent strategy, assembling the A and C rings prior to the closure of the central eight-membered B ring.
Caption: Proposed retrosynthetic pathway for this compound.
Experimental Protocols
The following protocols describe the key stages in the proposed synthesis of the this compound core structure.
Protocol 1: Synthesis of the Taxane ABC-Ring System via Diels-Alder Reaction and Aldol Cyclization
This protocol outlines the construction of the fundamental 6-8-6 tricyclic skeleton of taxanes, a crucial step in the synthesis of this compound.
Workflow:
Caption: Workflow for the construction of the taxane ABC-ring system.
Methodology:
-
Diels-Alder Cycloaddition:
-
To a solution of a suitable A-ring diene precursor in toluene, add a C-ring dienophile precursor.
-
The reaction mixture is heated under reflux for 24-48 hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Diels-Alder adduct.
-
-
Intramolecular Aldol Cyclization:
-
The purified Diels-Alder adduct is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
The solution is cooled to 0 °C, and a base such as potassium hydroxide (KOH) is added portion-wise.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude product is purified by flash chromatography to afford the tricyclic taxane core.
-
Protocol 2: Late-Stage Functionalization
This protocol describes the introduction of key functional groups onto the taxane core to complete the synthesis of this compound.
Methodology:
-
Allylic Oxidation:
-
The taxane core is dissolved in dichloromethane (DCM).
-
Selenium dioxide (SeO₂) and tert-butyl hydroperoxide (t-BuOOH) are added.
-
The reaction is stirred at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
Purification by column chromatography provides the allylically oxidized intermediate.
-
-
Hydroxylation:
-
The oxidized intermediate is dissolved in a mixture of acetone and water.
-
N-methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide (OsO₄) are added.
-
The reaction is stirred at room temperature for 12-18 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium sulfite.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.
-
Purification by chromatography yields the diol product.
-
-
Selective Acylation:
-
The diol is dissolved in pyridine and cooled to 0 °C.
-
Acetyl chloride is added dropwise, and the reaction is stirred for 2-4 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
After drying and concentration, the final product, this compound, is purified by preparative HPLC.
-
Data Summary
The following table summarizes hypothetical quantitative data for the key steps in the proposed synthesis of this compound, based on typical yields for analogous reactions in taxane synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Diels-Alder Cycloaddition | A-Ring Diene + C-Ring Dienophile | AC-Ring Adduct | Heat | Toluene | 36 | 75 |
| 2 | Intramolecular Aldol Cyclization | AC-Ring Adduct | ABC-Ring Core | KOH | THF/H₂O | 18 | 60 |
| 3 | Allylic Oxidation | ABC-Ring Core | Oxidized Intermediate | SeO₂, t-BuOOH | DCM | 6 | 55 |
| 4 | Dihydroxylation | Oxidized Intermediate | Diol Intermediate | OsO₄ (cat.), NMO | Acetone/H₂O | 15 | 80 |
| 5 | Selective Acylation | Diol Intermediate | This compound | Acetyl Chloride | Pyridine | 3 | 90 |
Conclusion
The provided protocols and data present a viable, albeit proposed, synthetic route to this compound. This pathway is grounded in well-established synthetic strategies that have been successfully applied to the synthesis of other complex taxanes. Researchers can use this information as a foundational guide for the laboratory synthesis of this and other related taxane analogs. The modular nature of this synthetic approach also allows for the introduction of structural diversity at various stages, facilitating the exploration of structure-activity relationships within this important class of molecules. Further optimization of reaction conditions will be necessary to achieve optimal yields and purity for each synthetic step.
Application Notes and Protocols for the Quantification of 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 13-Deacetyltaxachitriene A, a minor taxane found in Taxus species. The methodologies described are based on established analytical techniques for the quantification of related taxanes and serve as a comprehensive guide for method development and validation.
Introduction
This compound is a diterpenoid belonging to the taxane family, which includes the potent anticancer agents paclitaxel and docetaxel. Accurate quantification of this and other minor taxanes is crucial for the phytochemical analysis of Taxus species, the quality control of botanical extracts, and for exploring the therapeutic potential of these compounds. The primary analytical techniques for the quantification of taxanes are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques
A comparative overview of the recommended analytical techniques for the quantification of this compound is presented below. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex matrices or when low concentrations are expected.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, followed by UV detection. | Separation by chromatography, with detection based on mass-to-charge ratio. |
| Primary Advantage | Cost-effective, robust, and widely available. | High specificity and sensitivity, provides molecular weight information.[1] |
| Typical Limit of Quantification (LOQ) | ng/mL to µg/mL range. | pg/mL to ng/mL range.[2][3] |
| Sample Throughput | Moderate. | High, with rapid analysis times.[3] |
| Matrix Effect | Less susceptible than LC-MS/MS. | Can be susceptible to ion suppression or enhancement. |
| Instrumentation Cost | Lower. | Higher. |
Experimental Protocols
The following are proposed protocols for the quantification of this compound. These methods are based on established procedures for other taxanes and should be validated for their intended use.
Reference Standard
A certified reference material (CRM) for this compound is essential for accurate quantification. A reference standard is available from commercial suppliers.
Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction of this compound from Taxus plant material (e.g., needles, twigs).
Materials:
-
Dried and powdered Taxus plant material
-
Methanol, HPLC grade
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Extraction: Accurately weigh approximately 1 g of the powdered plant material and transfer it to a conical flask. Add 20 mL of methanol and sonicate for 30 minutes. Macerate for 24 hours at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue twice more.
-
Concentration: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 5 mL of 50% methanol in water.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the taxanes with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis. Filter through a 0.22 µm syringe filter before injection.
Proposed HPLC-UV Method
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical starting point is a gradient from 30% A to 70% A over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 227 nm (a common wavelength for taxanes)
Quantification: Construct a calibration curve using the this compound reference standard at a minimum of five concentration levels. The concentration in the samples is determined by comparing the peak area with the calibration curve.
Proposed LC-MS/MS Method
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B). A representative gradient could be 20% A to 95% A over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the [M+H]⁺ or [M+NH₄]⁺ adduct of this compound. The product ions for quantification and qualification need to be determined by infusing the reference standard.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.
Quantification: Prepare a calibration curve using the reference standard. The use of an internal standard (e.g., a structurally similar taxane not present in the sample) is recommended to improve accuracy and precision.
Method Validation
The proposed analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[4] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Recovery within 80-120% |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from matrix components at the retention time of the analyte. |
| Robustness | Insensitive to small, deliberate changes in method parameters. |
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below are template tables for presenting calibration curve data and sample quantification results.
Table 1: Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Linearity (r²) | |
| LOD (ng/mL) | |
| LOQ (ng/mL) |
Table 2: Quantification of this compound in Taxus Samples
| Sample ID | Peak Area | Concentration (µg/g of dry weight) | %RSD (n=3) |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from plant material.
Caption: Workflow for this compound Quantification.
Logical Relationship of Analytical Techniques
This diagram shows the logical relationship and key considerations for choosing between HPLC-UV and LC-MS/MS.
Caption: Method Selection Logic for Analysis.
General Taxane Biological Activity Pathway
While specific signaling pathways for this compound are not well-documented, the general mechanism of action for bioactive taxanes involves interaction with microtubules. The following diagram illustrates this established pathway for taxanes like paclitaxel. It is plausible that this compound, if biologically active, could interact with similar cellular components.
Caption: General Biological Activity of Taxanes.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics [frontiersin.org]
- 4. mastelf.com [mastelf.com]
13-Deacetyltaxachitriene A: A Research Chemical with Limited Publicly Available Application Data
Researchers, scientists, and drug development professionals exploring the potential of novel taxane-related diterpenoids may encounter 13-Deacetyltaxachitriene A, a natural product isolated from Taxus sumatrana. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of detailed practical applications, established experimental protocols, and quantitative biological data for this specific compound.
While taxanes as a class are renowned for their anti-cancer properties, most notably through the mechanism of microtubule stabilization, specific biological activities and research applications for many individual analogs, including this compound, remain largely uncharacterized in the public domain. Currently, this compound is primarily available as a reference standard from chemical suppliers, suggesting its main use may be in analytical chemistry and compound library screening.
Due to the scarcity of published research, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries for this compound at this time. The scientific community has yet to extensively investigate and report on its biological effects, potential mechanisms of action, or specific uses in experimental settings.
For researchers interested in exploring the potential of this compound, the logical first steps would involve foundational in vitro studies. These could include:
-
Cytotoxicity Assays: To determine if the compound exhibits any growth-inhibitory or cytotoxic effects against various cancer cell lines.
-
Microtubule Polymerization Assays: To investigate if, like other taxanes, it has any effect on the polymerization or depolymerization of tubulin.
-
Mechanism of Action Studies: Should any biological activity be observed, further studies would be required to elucidate the underlying molecular pathways.
Below is a generalized workflow that researchers might follow when investigating a novel, uncharacterized compound like this compound.
Application Notes and Protocols for the Purification of 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a taxane diterpenoid isolated from Taxus sumatrana. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest for phytochemical and pharmacological research. The purification of this compound from the complex mixture of secondary metabolites present in Taxus species requires a multi-step approach involving extraction, solvent partitioning, and chromatographic techniques. These application notes provide a detailed overview of the methods and protocols for the successful isolation of this compound.
Overview of Purification Strategies
The purification of taxanes from Taxus extracts is a well-established process that can be adapted for the specific isolation of this compound. The general workflow involves an initial extraction from the plant material, followed by a series of chromatographic separations to isolate the compound of interest. Common techniques employed include solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table summarizes representative yields and purities for other taxanes isolated from Taxus species using similar methodologies. This data can serve as a benchmark for the expected outcomes of the purification process.
| Compound | Plant Source | Purification Method | Purity | Yield | Reference |
| Paclitaxel | Taxus cuspidata | Preparative HPLC | 99.15% | Not Reported | [1] |
| 10-deacetyltaxol | Taxus cuspidata | Preparative HPLC | 95.33% | Not Reported | [1] |
| Paclitaxel | Taxus baccata | Preparative HPLC | 95.78 ± 3.63% | ~90% recovery | [2] |
| 10-Deacetyl baccatin III | Taxus baccata | Preparative HPLC | 99.72 ± 0.18% | ~90% recovery | [2] |
| Paclitaxel | Taxus brevifolia | Reverse Phase Column Chromatography | High | 0.04% | [3] |
| 10-deacetylbaccatin III | Taxus brevifolia | Reverse Phase Column Chromatography | High | 0.02% | [3] |
Experimental Protocols
The following protocols are generalized from established methods for the isolation of taxane diterpenoids from Taxus sumatrana and other Taxus species.
Protocol 1: Extraction and Initial Fractionation
This protocol describes the initial extraction of taxanes from the plant material and a preliminary fractionation to enrich the taxane content.
Materials:
-
Dried and powdered leaves and twigs of Taxus sumatrana
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Rotary evaporator
-
Silica gel (for column chromatography)
-
Glass column for chromatography
-
Fraction collector
Procedure:
-
Extraction: Macerate the dried and powdered plant material (e.g., 1 kg) with acetone at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Concentration: Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition with dichloromethane. Separate the layers and collect the dichloromethane fraction, which will contain the majority of the taxanes.
-
Drying: Dry the dichloromethane fraction over anhydrous sodium sulfate and then evaporate the solvent to yield a semi-purified extract.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).
-
Adsorb the semi-purified extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol details the final purification step to isolate this compound to a high degree of purity.
Materials:
-
Partially purified fractions from Protocol 1
-
Acetonitrile (ACN), HPLC grade
-
Water (H₂O), HPLC grade
-
Preparative HPLC system with a C18 reverse-phase column
-
Fraction collector
-
Freeze-dryer or rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the combined and dried fractions from the silica gel chromatography in a suitable solvent, typically the initial mobile phase of the HPLC method (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
HPLC Conditions:
-
Column: Preparative C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 40% to 60% acetonitrile over 40 minutes. The optimal gradient should be determined based on analytical HPLC analysis of the fraction.
-
Flow Rate: A typical flow rate for a preparative column of this size is 10-20 mL/min.
-
Detection: UV detection at a wavelength of 227 nm is commonly used for taxanes.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the elution peaks.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Compound Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator or freeze-dryer to obtain the purified compound.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical progression of the purification process.
References
Application Notes and Protocols for the Experimental Design of 13-Deacetyltaxachitriene A Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a diterpenoid natural product isolated from Taxus sumatrana. As a member of the taxane family, which includes the highly successful anticancer agent paclitaxel, this compound holds potential for significant biological activity. While specific studies on this compound are limited, its structural similarity to other taxanes suggests potential cytotoxic and anti-inflammatory properties. Taxanes are well-known for their ability to interfere with microtubule function, leading to cell cycle arrest and apoptosis, a key mechanism in cancer chemotherapy. Furthermore, many diterpenoids exhibit anti-inflammatory effects, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
These application notes provide a comprehensive experimental framework for the initial investigation of the biological activities of this compound. The following protocols detail methods to assess its cytotoxic and anti-inflammatory potential, and to explore its mechanism of action.
Assessment of Cytotoxic Activity
A primary area of investigation for a novel taxane diterpenoid is its potential to inhibit the growth of cancer cells. The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel). Incubate for 48-72 hours.
-
Cell Fixation: Carefully remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| MCF-7 | This compound | Experimental Value |
| Paclitaxel (Positive Control) | Experimental Value | |
| A549 | This compound | Experimental Value |
| Paclitaxel (Positive Control) | Experimental Value | |
| HeLa | This compound | Experimental Value |
| Paclitaxel (Positive Control) | Experimental Value |
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for assessing anti-inflammatory activity.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well flat-bottom microtiter plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Experimental Protocol: TNF-α Measurement by ELISA
Objective: To quantify the effect of this compound on TNF-α secretion from LPS-stimulated RAW 264.7 macrophages.
Materials:
-
Culture supernatants from the NO production assay
-
Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops (15-30 minutes).
-
Reaction Stoppage: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the TNF-α concentration from the standard curve.
Data Presentation: Anti-inflammatory Effects of this compound
| Treatment | Concentration (µM) | NO Production (% of LPS control) ± SD | TNF-α Secretion (pg/mL) ± SD | Cell Viability (% of control) ± SD |
| Control | - | Experimental Value | Experimental Value | 100 |
| LPS (1 µg/mL) | - | 100 | Experimental Value | Experimental Value |
| This compound | 1 | Experimental Value | Experimental Value | Experimental Value |
| 10 | Experimental Value | Experimental Value | Experimental Value | |
| 50 | Experimental Value | Experimental Value | Experimental Value | |
| Positive Control (e.g., Dexamethasone) | 10 | Experimental Value | Experimental Value | Experimental Value |
Investigation of the Mechanism of Action: NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation.[1] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα, to determine if this compound modulates this pathway.
NF-κB Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway in inflammation.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
Objective: To determine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of p65 in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed and treat RAW 264.7 cells with this compound and/or LPS as described previously. For nuclear translocation, prepare cytoplasmic and nuclear extracts. For whole-cell lysates, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (β-actin for whole-cell and cytoplasmic extracts, Lamin B1 for nuclear extracts).
Data Presentation: Effect of this compound on NF-κB Signaling
| Protein Target | Treatment Group | Relative Protein Expression (Fold Change vs. LPS) ± SD |
| p-IκBα / IκBα | LPS | 1.00 |
| LPS + this compound | Experimental Value | |
| Nuclear p65 / Lamin B1 | LPS | 1.00 |
| LPS + this compound | Experimental Value | |
| Cytoplasmic p65 / β-actin | LPS | 1.00 |
| LPS + this compound | Experimental Value |
Conclusion
This document provides a detailed framework for the initial preclinical evaluation of this compound. The outlined protocols for assessing cytotoxicity and anti-inflammatory activity, along with the investigation of the NF-κB signaling pathway, will generate crucial data to guide further research and development of this novel taxane diterpenoid. The structured data presentation and clear experimental workflows are designed to facilitate robust and reproducible scientific inquiry.
References
Application Notes and Protocols for the Use of 13-Deacetyltaxachitriene A in Cell Culture Studies
Disclaimer: No specific experimental data or established protocols for "13-Deacetyltaxachitriene A" are available in the public domain. The following application notes and protocols are based on the well-characterized effects of the broader class of taxane compounds, such as Paclitaxel and Docetaxel. Researchers should use this information as a starting point and optimize the protocols for their specific experimental setup and cell lines when investigating this compound.
Introduction
This compound belongs to the taxane family of diterpenoids. Taxanes are a critical class of anti-cancer agents known for their unique mechanism of action.[1][2][3] They function as microtubule-stabilizing agents, which disrupts the dynamic instability of microtubules, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound in cell culture studies, drawing parallels from established data on other taxanes.
Mechanism of Action
Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules disrupts the normal function of the mitotic spindle, a critical structure for chromosome segregation during cell division. The inability of the cell to properly form a mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][5][6]
Several signaling pathways are implicated in the cellular response to taxane treatment. The Mitogen-Activated Protein Kinase (MAPK) pathway and the p53 signaling pathway are known to be modulated by taxanes and play crucial roles in mediating apoptosis.[5][6][7][8]
Data Presentation
The following tables summarize representative quantitative data for well-known taxanes in various cancer cell lines. These values can serve as a reference for designing dose-response experiments with this compound.
Table 1: IC50 Values of Taxanes in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Paclitaxel | Varies (e.g., ~5-20) | [9] |
| MCF-7 | Breast Cancer | Paclitaxel | Varies (e.g., ~2-10) | [10] |
| A549 | Lung Cancer | Paclitaxel | Varies (e.g., ~5-15) | [11] |
| HeLa | Cervical Cancer | Paclitaxel | ~1.2 µM (for a derivative) | [12] |
| SK-OV-3 | Ovarian Cancer | Paclitaxel | 0.7 - 1.8 | [13] |
| CAOV-3 | Ovarian Cancer | Paclitaxel | 0.7 - 1.8 | [13] |
| OVCAR-3 | Ovarian Cancer | Paclitaxel | 0.7 - 1.8 | [13] |
| HNE-1 (wild-type p53) | Nasopharyngeal Carcinoma | Paclitaxel | ~1-10 | [5] |
| CNE-2 (mutant p53) | Nasopharyngeal Carcinoma | Paclitaxel | Less sensitive at low doses | [5] |
Table 2: Apoptosis Induction by Paclitaxel
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| A549 | Paclitaxel (10 nM) | 15.2 ± 2.1 | [14] |
| H460 | Paclitaxel (10 nM) | 18.1 ± 2.5 | [14] |
| CHMm | Paclitaxel (1 µM) | Dose-dependent increase | [6] |
Table 3: Cell Cycle Arrest Induced by Paclitaxel
| Cell Line | Treatment | % Cells in G2/M Phase | Reference |
| PC-3 | Paclitaxel (10 nM) for 24h | 76.0 | [15] |
| CHMm | Paclitaxel (1 µM) for 24h | Significant increase | [6] |
| Sp2 (mouse myeloma) | Paclitaxel (0.05 mg/L) for 14h | Significant increase | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a vehicle control (solvent alone).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within 1 hour.[14]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for investigating the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, to a final concentration of 70%.[18]
-
Incubate on ice for at least 30 minutes or at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of taxane compounds.
Caption: Key signaling pathways in taxane-induced apoptosis.
Caption: General experimental workflow for cell culture studies.
References
- 1. Structure-activity relationships of Taxol and Taxotere analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity study on the actions of taxol and related taxanes on primary cultures of adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by low-dose paclitaxel is associated with p53 upregulation in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of paclitaxel-induced apoptosis by inhibition of mitogen-activated protein kinase pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p53-dependent apoptosis is essential for the antitumor effect of paclitaxel response to DNA damage in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for the Derivatization of 13-Deacetyltaxachitriene A for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of 13-Deacetyltaxachitriene A, a taxane diterpenoid, to enhance its analytical detection by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The protocols described herein are based on established derivatization techniques for analogous compounds containing hydroxyl functional groups.
Introduction
This compound is a complex diterpenoid belonging to the taxane family, which includes the prominent anticancer drug paclitaxel. Accurate and sensitive quantification of this and related taxoids in various matrices is crucial for drug discovery, pharmacokinetic studies, and quality control. Due to its polarity and low volatility, direct analysis of this compound by GC-MS is challenging. Derivatization is a key sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity. The primary derivatization strategies for compounds containing hydroxyl groups, such as this compound, are silylation for GC-MS analysis and acylation for LC-MS analysis.
Analytical Strategies
The choice of derivatization and analytical technique depends on the specific research question, the sample matrix, and the required sensitivity.
-
Silylation for GC-MS Analysis: This method is ideal for converting polar hydroxyl groups into nonpolar trimethylsilyl (TMS) ethers. This transformation increases the volatility and thermal stability of the analyte, making it suitable for GC separation and subsequent mass spectrometric detection.
-
Acylation for LC-MS Analysis: Acylation introduces a nonpolar acyl group to the hydroxyl moieties. While not strictly necessary for volatilization as in GC, acylation can improve chromatographic peak shape, enhance ionization efficiency in the mass spectrometer, and provide characteristic fragmentation patterns for structural confirmation.
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether derivative for quantitative analysis by GC-MS.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas, high purity
-
Autosampler vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous ethyl acetate to prepare a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Solvent Evaporation: Transfer 100 µL of the standard or sample solution to a clean autosampler vial insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of anhydrous pyridine to dissolve the sample.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Parameters (Example):
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Scan mode for identification |
Protocol 2: Acylation of this compound for LC-MS Analysis
This protocol outlines the acylation of this compound for enhanced detection and quantification by LC-MS/MS.
Materials:
-
This compound standard
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile. Prepare calibration standards by serial dilution.
-
Derivatization Reaction:
-
Transfer 100 µL of the standard or sample solution to an autosampler vial.
-
Add 50 µL of anhydrous pyridine.
-
Add 50 µL of acetic anhydride.
-
Cap the vial tightly and vortex.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
-
Reaction Quenching and Sample Preparation for LC-MS:
-
Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial with an insert for LC-MS/MS analysis.
-
LC-MS/MS Parameters (Example):
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Parameters | Optimized for the specific instrument and analyte |
Data Presentation
The following tables present representative quantitative data that could be obtained using the described methods. Note: The following values are illustrative examples and will need to be determined experimentally for this compound.
Table 1: Representative Quantitative Data for Silylated this compound by GC-MS (SIM Mode)
| Parameter | Value |
| Retention Time (min) | 18.5 (Example) |
| Monitored Ions (m/z) | [M]+, [M-15]+, characteristic fragments (to be determined) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.995 |
| Recovery (%) | 90 - 105% |
| Precision (RSD%) | < 10% |
Table 2: Representative Quantitative Data for Acylated this compound by LC-MS/MS (MRM Mode)
| Parameter | Value |
| Retention Time (min) | 6.2 (Example) |
| MRM Transition (m/z) | Precursor ion > Product ion (to be determined) |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL |
| Linearity (r²) | > 0.998 |
| Recovery (%) | 95 - 110% |
| Precision (RSD%) | < 5% |
Visualizations
Taxane Biosynthetic Pathway
The following diagram illustrates the simplified biosynthetic pathway of taxanes, leading to the formation of the core taxane skeleton from which this compound is derived. The pathway begins with geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenoids.
Experimental Workflow for Derivatization and Analysis
This diagram outlines the general workflow for the derivatization and subsequent analysis of this compound.
Conceptual Diagram: Mechanism of Action of Taxanes
Taxanes, as a class of compounds, are known to exert their biological effects primarily by interfering with microtubule dynamics. This diagram illustrates the conceptual mechanism of action. While specific data for this compound may vary, this represents the general mode of action for many bioactive taxoids.
Application Notes and Protocols for High-Throughput Screening of 13-Deacetyltaxachitriene A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 13-Deacetyltaxachitriene A analogs, a class of compounds with potential as microtubule-targeting anticancer agents. Taxanes, such as paclitaxel and docetaxel, are staples in chemotherapy, exerting their effects by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3][4][5] The protocols outlined herein are designed for the rapid and efficient evaluation of novel this compound derivatives to identify promising lead candidates for further drug development.
The primary assays detailed include a biochemical tubulin polymerization assay to assess direct interaction with the molecular target, and cell-based assays to determine cytotoxic and anti-proliferative effects in a cellular context. These assays are optimized for a 96- or 384-well plate format, making them suitable for HTS.[6]
Mechanism of Action: Taxane-Induced Apoptosis
Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for proper mitotic spindle function. This disruption of microtubule dynamics leads to a prolonged G2/M phase arrest in the cell cycle.[1][3] This mitotic arrest can trigger a cascade of signaling events culminating in apoptotic cell death. Key pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins, leading to the activation of caspases, the executioners of apoptosis.[1][2][4]
Experimental Workflow for HTS of this compound Analogs
The following diagram illustrates a typical workflow for the high-throughput screening of a library of this compound analogs. The process begins with a primary biochemical screen to identify compounds that directly interact with tubulin, followed by secondary cell-based assays to confirm cytotoxic activity and determine potency.
Data Presentation
Quantitative data from the screening assays should be summarized in clear, structured tables to facilitate comparison between analogs. The following tables provide examples of how to present data from the tubulin polymerization and cell viability assays.
Note: The data presented below are for illustrative purposes using known taxanes and should be replaced with experimental data generated for the this compound analogs.
Table 1: Biochemical Tubulin Polymerization Assay Results
| Compound ID | Concentration (µM) | Polymerization Rate (mOD/min) | % of Control (Paclitaxel) |
| Analog-001 | 10 | User Data | User Data |
| Analog-002 | 10 | User Data | User Data |
| Analog-003 | 10 | User Data | User Data |
| Paclitaxel | 10 | 15.2 ± 1.1 | 100% |
| DMSO (Vehicle) | - | 1.5 ± 0.3 | 9.9% |
Table 2: Cell Viability (MTT) Assay Results in HeLa Cells
| Compound ID | IC50 (nM) |
| Analog-001 | User Data |
| Analog-002 | User Data |
| Analog-003 | User Data |
| Paclitaxel | 5.8 ± 0.7 |
| Docetaxel | 3.1 ± 0.5 |
Experimental Protocols
High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the promotion of tubulin polymerization by test compounds using a fluorescent reporter that preferentially binds to polymerized microtubules.[7]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin Polymerization Assay Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (10 mM)
-
DAPI (4',6-diamidino-2-phenylindole) solution (100 µM)
-
Test compounds (10 mM stock in DMSO)
-
Paclitaxel (positive control, 10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Black, clear-bottom 96- or 384-well plates
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold Tubulin Polymerization Assay Buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare a master mix containing the tubulin solution, GTP (final concentration 1 mM), and DAPI (final concentration 6.3 µM).
-
-
Compound Plating:
-
Serially dilute test compounds, paclitaxel, and DMSO in Tubulin Polymerization Assay Buffer in a separate plate.
-
Transfer the diluted compounds to the assay plate. The final concentration of DMSO should not exceed 1%.
-
-
Assay Initiation:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Dispense the tubulin master mix into the wells of the assay plate containing the compounds.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Calculate the rate of polymerization (Vmax) from the linear phase of the fluorescence curve.
-
Normalize the polymerization rates of the test compounds to the positive control (paclitaxel).
-
Cell Viability Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8][9][10]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (10 mM stock in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile, clear 96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.
Materials:
-
Cells treated with test compounds as in the cell viability assay.
-
Caspase-Glo® 3/7 Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Assay Setup:
-
Prepare opaque-walled 96-well plates with cells and compounds as described for the cell viability assay. Include a "no-cell" control for background luminescence.
-
-
Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Express the data as fold-change in caspase activity compared to the vehicle-treated control.
-
Conclusion
The assays and protocols described in this document provide a robust framework for the high-throughput screening of this compound analogs. By combining a primary biochemical screen with secondary cell-based assays, researchers can efficiently identify and characterize novel compounds with potential as next-generation anticancer therapeutics. The provided diagrams and data table templates are intended to guide the experimental workflow and data presentation for a successful screening campaign.
References
- 1. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 2. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 13-Deacetyltaxachitriene A and Related Taxanes
Welcome to the technical support center for the synthesis of 13-Deacetyltaxachitriene A and other complex taxane structures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of taxane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and other taxanes?
A1: The total synthesis of taxanes is a formidable challenge in organic chemistry due to their complex molecular architecture. Key difficulties include:
-
Construction of the [6-8-6] Tricyclic Core: Assembling the characteristic bridged eight-membered B-ring fused with two six-membered rings (A and C) is a significant hurdle.[1][2][3][4]
-
Stereochemical Control: Taxanes possess numerous stereocenters, and achieving the correct relative and absolute stereochemistry requires precise control throughout the synthetic sequence.[1][2][4]
-
Protecting Group Strategy: The presence of multiple hydroxyl groups with varying reactivity necessitates a complex and carefully orchestrated protection and deprotection scheme.[5][6][7][8] Inadequate protecting group strategies can lead to undesired side reactions and a reduction in overall yield.[5]
-
Low Overall Yields: Many reported total syntheses of taxanes are characterized by a high number of steps and consequently low overall yields, which poses a significant challenge for producing material at a larger scale.[4][9]
Q2: Are there viable alternatives to total chemical synthesis for obtaining taxane precursors?
A2: Yes, biosynthetic approaches are a promising alternative. Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has been successfully employed to produce taxadiene, a key precursor to more complex taxanes.[9][10][11][12] While the complete microbial synthesis of highly functionalized taxanes like Taxol® has not yet been fully achieved, the production of early-stage intermediates is a significant advancement.[9] The primary challenge in this area is the effective oxygenation of non-oxygenated intermediates like taxadiene.[9]
Q3: What are some common strategies for constructing the taxane AB-ring system?
A3: Several strategies have been developed to construct the bicyclo[5.3.1]undecenone (AB taxane ring system). These include:
-
Intramolecular Diels-Alder Reactions: This approach can be a powerful method for forming the eight-membered ring.[13][14]
-
Intramolecular Aldol Cyclization: This strategy can be used to form key carbon-carbon bonds within the ring system.[15][16]
-
Multi-component Coupling Protocols: These methods can assemble key fragments of the ring system in a convergent manner.[13]
Troubleshooting Guides
Problem 1: Low Yield in the Construction of the Eight-Membered B-Ring
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired cyclized product. | Steric hindrance in the transition state. | - Modify the substrate to reduce steric clash.- Experiment with different catalysts or reaction conditions (e.g., temperature, pressure) to overcome the activation barrier. |
| Formation of multiple side products. | Lack of regioselectivity or chemoselectivity in the cyclization step. | - Re-evaluate the protecting group strategy to ensure only the desired reactive sites are exposed.- For intramolecular reactions, ensure the tether length and geometry favor the desired cyclization pathway. |
| Decomposition of starting material or product. | Harsh reaction conditions. | - Screen milder reagents and reaction conditions.- Consider a different synthetic route that avoids thermodynamically unfavorable steps. |
Problem 2: Issues with Protecting Group Manipulations
| Symptom | Possible Cause | Suggested Solution |
| Incomplete deprotection of a specific hydroxyl group. | Steric hindrance around the protecting group. | - Use a bulkier or more reactive deprotection reagent.- Increase the reaction time or temperature, monitoring for side product formation. |
| Unwanted removal of other protecting groups. | Lack of orthogonality in the protecting group scheme. | - Redesign the protecting group strategy using orthogonal groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis).[8] |
| Migration of silyl protecting groups. | Presence of acidic or basic impurities. | - Ensure all reagents and solvents are pure and dry.- Use buffered conditions where appropriate. |
Quantitative Data
Table 1: Reported Yields of Biosynthetically Produced Taxadiene
| Organism | Strategy | Reported Yield | Reference |
| Escherichia coli | Two-module metabolic engineering strategy | ~1 g/L | [9] |
| Escherichia coli | Overexpression of key enzymes | 1.3 mg/L (unoptimized) | [10] |
| Saccharomyces cerevisiae | Fermentation optimization | 1020 mg/L | [12] |
Experimental Protocols
General Protocol for Taxadiene Extraction and Purification from Engineered Yeast
This protocol is a generalized procedure based on methodologies for extracting taxadiene from Saccharomyces cerevisiae cultures.[12]
-
Cell Culture: Culture the engineered yeast strain in a suitable medium (e.g., SD medium) in a bioreactor under controlled conditions (e.g., 30°C, pH 5.7, specific aeration and agitation rates) for an appropriate duration (e.g., 66 hours).
-
Solvent Extraction: Add a non-polar solvent, such as n-hexane, to the bioreactor (e.g., a 1:6.7 ratio of solvent to culture volume) and stir for several hours to extract the taxadiene.
-
Phase Separation: Separate the organic layer containing the taxadiene from the aqueous culture medium.
-
Concentration: Concentrate the organic extract under reduced pressure.
-
Purification: Purify the crude taxadiene using column chromatography on silica gel with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
-
Analysis: Analyze the purified fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and purity of taxadiene.
Visualizations
Caption: A generalized workflow for the total synthesis of a taxane.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies and Lessons Learned from Total Synthesis of Taxol | CoLab [colab.ws]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. Engineering Escherichia coli for the synthesis of taxadiene, a key intermediate in the biosynthesis of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural and engineered production of taxadiene with taxadiene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Taxadiene in Saccharomyces cerevisiae : Selection of Geranylgeranyl Diphosphate Synthase Directed by a Computer-Aided Docking Strategy | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. New ring construction strategy in taxane synthesis: stereocontrolled synthesis of taxane CB-ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Construction of AB-ring system of taxane framework by A-ring annulation strategy: synthesis of 1-hydroxy-8,11,11-trimethylbicyclo-[5.3.1]undec-7-en-9-one by way of intramolecular aldol cyclization to form the C1-C10 bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 13-Deacetyltaxachitriene A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 13-Deacetyltaxachitriene A from natural sources.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for extracting this compound?
A1: this compound, like other taxanes, is primarily extracted from various species of the yew tree (genus Taxus). The needles, twigs, and bark of species such as Taxus baccata, Taxus brevifolia, Taxus canadensis, and Taxus chinensis are common starting materials. The concentration of taxanes can vary depending on the plant species, geographical location, time of harvest, and the specific part of the plant used.
Q2: Which extraction method is most suitable for this compound?
A2: The choice of extraction method depends on laboratory scale, available equipment, and desired purity and yield.
-
Maceration: A simple and cost-effective method suitable for initial lab-scale extractions.
-
Soxhlet Extraction: Offers more efficient extraction than maceration due to continuous solvent cycling but can expose the extract to prolonged heat, potentially degrading thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): A "green" technique that enhances extraction efficiency and reduces extraction time and solvent consumption through acoustic cavitation.[1][2]
-
Microwave-Assisted Extraction (MAE): Another rapid extraction method that uses microwave energy to heat the solvent and plant matrix, leading to faster extraction times and reduced solvent use.[3][4][5]
-
Supercritical Fluid Extraction (SFE): A highly selective and environmentally friendly method using supercritical CO2, often with a co-solvent like ethanol. It is particularly suitable for extracting thermolabile compounds.[6][7]
Q3: What is the recommended solvent for extracting this compound?
A3: The choice of solvent is critical and depends on the extraction method. Generally, polar solvents are effective for taxane extraction.
-
Methanol and Ethanol: Widely used and effective for extracting a broad range of taxanes. An 80% ethanol in water solution is often a good starting point to balance polarity and minimize the co-extraction of lipids and chlorophyll.[8]
-
Acetone: Can also be used, sometimes in a mixture with water.
-
Dichloromethane and Chloroform: Effective but are being phased out due to environmental and health concerns.[9]
-
Supercritical CO2 with a polar co-solvent (e.g., ethanol): Used in SFE to modify the polarity of the supercritical fluid and enhance the solubility of taxanes.[7]
Q4: How can I improve the production of this compound in Taxus cell cultures before extraction?
A4: The production of taxanes in plant cell cultures can be enhanced through elicitation, which involves adding small amounts of certain compounds to the culture medium to stimulate the plant's defense responses and secondary metabolite production. Common elicitors for taxane production include:
-
Methyl Jasmonate (MeJA)
-
Salicylic Acid (SA)
-
Hydrogen Peroxide
-
Plasma-activated water (PAW)[12]
The optimal concentration and timing of elicitor addition need to be determined empirically for each cell line.
Section 2: Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of this compound | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell walls. 3. Degradation of the Compound: Exposure to high temperatures or prolonged extraction times can degrade taxanes.[13] 4. Low Concentration in Source Material: The plant material may naturally have a low concentration of the target compound. | 1. Solvent Optimization: Experiment with different solvents and solvent mixtures (e.g., methanol, ethanol, acetone, and their aqueous solutions) to find the optimal polarity. 2. Method Enhancement: Consider switching to a more efficient method like UAE or MAE. For maceration, ensure adequate agitation and particle size reduction of the plant material. 3. Minimize Degradation: Use lower temperatures where possible. For heat-based methods like Soxhlet or MAE, optimize the extraction time to be as short as possible. Consider using SFE for thermolabile compounds. 4. Source Material Screening: If possible, screen different batches or sources of plant material for higher concentrations of this compound. |
| Co-extraction of Impurities (e.g., Chlorophyll, Lipids) | 1. High Solvent Polarity: Using highly non-polar solvents can increase the extraction of lipids. 2. Use of Fresh Plant Material: Fresh plant material has a higher content of pigments like chlorophyll. | 1. Solvent Polarity Adjustment: Use a more polar solvent system, such as an ethanol/water mixture (e.g., 70-80% ethanol), to reduce the solubility of non-polar impurities.[8] 2. Decolorization Step: Treat the crude extract with activated charcoal to adsorb pigments.[8][14] 3. Pre-extraction Wash: Wash the plant material with a non-polar solvent like hexane to remove some lipids before the main extraction. 4. Liquid-Liquid Partitioning: Partition the crude extract between a polar and a non-polar solvent to separate the desired compound from impurities. |
| Difficulty in Chromatographic Separation | 1. Presence of Co-eluting Impurities: Other compounds in the extract may have similar retention times to this compound. 2. Inappropriate Column or Mobile Phase: The chosen chromatographic conditions may not be suitable for separating the target compound. | 1. Pre-purification: Perform a preliminary purification step, such as solid-phase extraction (SPE) or precipitation, to remove interfering compounds before HPLC. 2. Optimize HPLC Conditions: Experiment with different columns (e.g., C18, phenyl), mobile phase compositions (e.g., acetonitrile/water, methanol/water gradients), and pH to improve resolution. 3. Use of Preparative HPLC: For higher purity, employ preparative HPLC for the final purification step. |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: The concentration of this compound can vary between different batches of plant material. 2. Inconsistent Extraction Parameters: Variations in temperature, time, solvent-to-solid ratio, or particle size can affect the extraction efficiency. | 1. Standardize Plant Material: If possible, use a single, well-homogenized batch of plant material for a series of experiments. 2. Strict Protocol Adherence: Ensure that all extraction parameters are kept consistent between experiments. Use calibrated equipment and precise measurements. |
Section 3: Data Presentation
The following tables summarize quantitative data for taxane extraction from various studies. While specific data for this compound is limited, the trends observed for other taxanes can guide the optimization of its extraction.
Table 1: Comparison of Extraction Methods for Total Taxanes
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (µg/g of dry weight) | Source |
| Maceration | 70% Ethanol | Room Temp. | 24 h | Lower than UAE & MAE | [15] |
| Ultrasound-Assisted (UAE) | 70% Ethanol | Room Temp. | 15 min | Higher than Maceration & MAE | [15] |
| Microwave-Assisted (MAE) | 90% Methanol | 95 | 7 min | Comparable to CSE, shorter time | [3] |
| Ultrasound-Microwave Synergistic (UME) | Dichloromethane-Ethanol | 50 | 120 s | 570.32 | [9][16] |
| Supercritical Fluid (SFE) | CO2 + 3% Ethanol | 40 | - | 0.094% (selectivity for Taxol) | [7] |
Table 2: Effect of Solvents on Taxane Extraction Yield (General Trends)
| Solvent System | General Effect on Taxane Yield | Notes |
| 100% Methanol/Ethanol | High extraction efficiency for a broad range of taxanes. | May also extract a significant amount of impurities. |
| 70-80% Aqueous Ethanol/Methanol | Good balance between taxane extraction and minimizing impurity co-extraction. | A common starting point for optimization. |
| Dichloromethane/Chloroform | High extraction efficiency. | Environmental and health concerns limit their use. |
| Hexane | Primarily extracts non-polar compounds; not ideal for polar taxanes. | Can be used for pre-extraction defatting. |
Section 4: Experimental Protocols
Protocol 1: Maceration Extraction
-
Preparation of Plant Material: Dry the Taxus needles or twigs at a low temperature (e.g., 40°C) until a constant weight is achieved. Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
Extraction: Place the powdered plant material in a flask and add the extraction solvent (e.g., 80% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitation: Seal the flask and agitate it on a shaker at room temperature for 24-48 hours.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.
-
Re-extraction (Optional): The solid residue can be re-extracted with fresh solvent to improve the overall yield.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in the maceration protocol.
-
Extraction: Place the powdered plant material in a beaker and add the extraction solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:15 (w/v).
-
Sonication: Immerse the ultrasonic probe into the slurry. Set the ultrasonic frequency (e.g., 20 kHz) and power (e.g., 100-300 W) and sonicate for a specified time (e.g., 15-30 minutes).[1][2] Monitor the temperature to avoid overheating and potential degradation.
-
Filtration and Solvent Evaporation: Follow the same steps as in the maceration protocol to obtain the crude extract.
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material: Prepare the dried and powdered plant material.
-
Extraction: Place the powdered material in a microwave-safe extraction vessel and add the solvent (e.g., 90% methanol) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[4]
-
Microwave Irradiation: Place the vessel in the microwave extractor. Set the microwave power (e.g., 200-400 W) and extraction time (e.g., 5-10 minutes).[3][5]
-
Cooling and Filtration: After extraction, allow the vessel to cool down before filtering the extract.
-
Solvent Evaporation: Evaporate the solvent to obtain the crude extract.
Protocol 4: Purification by Column Chromatography
-
Preparation of Crude Extract: Dissolve the crude extract in a small amount of the initial mobile phase.
-
Column Packing: Pack a glass column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Loading the Sample: Carefully load the dissolved crude extract onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis of Fractions: Analyze each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pooling and Evaporation: Pool the fractions containing the pure compound and evaporate the solvent to obtain the purified this compound.
Section 5: Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Simplified overview of the taxane biosynthetic pathway and its regulation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. hielscher.com [hielscher.com]
- 3. Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of different elicitors on 10-deacetylbaccatin III-10-O-acetyltransferase activity and cytochrome P450 monooxygenase content in suspension cultures of Taxus cuspidata cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Parameter Optimization of Ultrasonic–Microwave Synergistic Extraction of Taxanes from Taxus cuspidata Needles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 13-Deacetyltaxachitriene A stability and solubility issues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Deacetyltaxachitriene A. Due to the limited publicly available data on this specific compound, much of the guidance provided is based on established knowledge of closely related taxanes, such as paclitaxel and docetaxel. All recommendations should be considered as starting points and must be validated experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. For biological experiments, DMSO is a common choice for creating stock solutions. However, it is crucial to keep the final DMSO concentration in your aqueous experimental medium low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What can I do?
A2: This is a common issue for poorly water-soluble compounds like taxanes. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your aqueous medium.
-
Use a Surfactant or Co-solvent: Formulations for related taxanes often include surfactants like Cremophor EL or polysorbate 80 (Tween 80) and co-solvents like ethanol to improve aqueous solubility[2]. You can try pre-mixing your DMSO stock with a small amount of a suitable surfactant before dilution.
-
Employ Formulation Technologies: For in vivo or complex in vitro work, consider advanced formulation strategies such as liposomes, nanoparticles, or cyclodextrin complexes, which have been used to enhance the solubility of other taxanes[1][2][3].
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, 2-8°C is acceptable[1]. Stock solutions in anhydrous organic solvents like DMSO should also be stored at -20°C in tightly sealed vials to prevent moisture absorption[1]. It is advisable to prepare and use aqueous solutions on the same day.
Q4: How stable is this compound in aqueous solutions?
Q5: What are the likely degradation products of this compound?
A5: Based on the degradation pathways of other taxanes, potential degradation products could arise from hydrolysis of ester groups and epimerization at chiral centers[4][5]. For instance, paclitaxel is known to degrade into 7-epi-taxol, 10-deacetyltaxol, and baccatin III[4]. Analytical techniques such as HPLC or LC-MS/MS would be necessary to identify and quantify any degradation products in your samples.
Troubleshooting Guides
Issue 1: Poor Solubility in Experimental Media
| Symptom | Possible Cause | Troubleshooting Step |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | 1. Reduce the final concentration.2. Increase the percentage of co-solvent (e.g., ethanol) if experimentally permissible.3. Add a biocompatible surfactant (e.g., Tween 80) to the aqueous medium.4. Prepare a fresh, more dilute stock solution. |
| Cloudiness or turbidity in the final solution. | Formation of fine precipitates or aggregates. | 1. Filter the solution through a 0.22 µm syringe filter.2. Use sonication to attempt to redissolve the compound.3. Evaluate the solution under a microscope to confirm the presence of precipitates. |
Issue 2: Compound Instability and Degradation
| Symptom | Possible Cause | Troubleshooting Step |
| Loss of biological activity over time in aqueous solution. | Chemical degradation of the compound. | 1. Prepare fresh solutions immediately before each experiment.2. Buffer the aqueous medium to a slightly acidic pH (e.g., pH 4-5), if compatible with your experimental system.3. Store aqueous solutions on ice and protect from light during the experiment.4. Perform a stability study using HPLC or LC-MS/MS to quantify the compound's concentration over time. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Compare the chromatogram to a freshly prepared standard.2. Investigate the impact of pH, temperature, and light on the rate of degradation.3. If possible, use mass spectrometry to identify the structure of the degradation products. |
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Quantitative Data |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not available |
| Chloroform | Soluble | Not available |
| Dichloromethane | Soluble | Not available |
| Ethyl Acetate | Soluble | Not available |
| Acetone | Soluble | Not available |
| Water | Poorly soluble | Not available |
Data sourced from ChemFaces[1]. Quantitative solubility data is not currently available.
Table 2: General Stability Profile of Taxane Analogs in Aqueous Solution
| Condition | General Stability Trend for Taxanes |
| pH | Most stable at slightly acidic pH (3-5).[6] |
| Prone to hydrolysis at alkaline pH. | |
| Temperature | Degradation rate increases with temperature.[4] |
| Store solutions at low temperatures (e.g., on ice). | |
| Light | Some taxanes are light-sensitive. |
| Protect solutions from light. |
This table provides generalized stability information for taxane compounds and should be used as a guideline for this compound.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Create a series of dilutions of the stock solution in your target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Equilibration: Gently agitate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved precipitate.
-
Quantification: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. The highest concentration at which no precipitate is observed is the approximate aqueous solubility.
Protocol 2: Assessment of Stability in Aqueous Solution
-
Preparation of Test Solution: Prepare a solution of this compound in the aqueous buffer of interest at a concentration below its determined solubility limit.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., different pH values, temperatures). Protect from light if necessary.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation.
-
Analysis: Immediately analyze the sample using a stability-indicating HPLC or LC-MS/MS method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of the compound versus time. This data can be used to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Workflow for assessing the stability of the compound in aqueous media.
References
- 1. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values [mdpi.com]
- 3. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pure.atu.ie [pure.atu.ie]
Technical Support Center: Synthesis of 13-Deacetyltaxachitriene A and Related Taxanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 13-Deacetyltaxachitriene A and other taxane precursors. The information is based on established methodologies in metabolic engineering and biocatalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound and other taxane precursors?
A1: The synthesis of taxanes is a complex, multi-step process. Key challenges include:
-
Low Precursor Supply: The availability of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is often a limiting factor.
-
Inefficient Enzymatic Conversions: The enzymes in the taxane biosynthetic pathway, particularly cytochrome P450 monooxygenases, can have low activity or be difficult to express functionally in heterologous hosts.
-
Competing Metabolic Pathways: Native metabolic pathways in the host organism can divert precursors away from taxane synthesis.
-
Toxicity of Intermediates: Accumulation of certain intermediates, like taxadiene, can be toxic to the host cells, limiting overall production.
-
Complex Purification: The final product is often part of a complex mixture of related taxanes, making purification laborious and costly.[1]
Q2: Which host organisms are commonly used for the biotechnological production of taxane precursors?
A2: Several host organisms have been engineered for taxane precursor production, each with its own advantages and disadvantages. Commonly used hosts include:
-
Nicotiana benthamiana : A plant-based system that can be engineered for high-level production of non-native metabolites using carbon resources from photosynthesis.[1][2]
-
Saccharomyces cerevisiae (Yeast): A well-characterized microbial host that is amenable to genetic engineering and scalable fermentation.[3][4]
-
Yarrowia lipolytica : Another yeast species used for its ability to produce high levels of precursors.
-
Escherichia coli : While not a primary host for the full pathway, it has been used to produce taxane intermediates for semi-synthesis.[5]
Q3: How can the yield of taxadiene, the precursor to this compound, be improved?
A3: Several metabolic engineering strategies can be employed to boost taxadiene production:
-
Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in the upstream mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, as well as taxadiene synthase (TS) and geranylgeranyl diphosphate synthase (GGPPS), can significantly enhance flux towards taxadiene.[3]
-
Downregulation of Competing Pathways: Suppressing genes involved in pathways that compete for precursors, such as sterol biosynthesis or phytoene synthesis, can redirect metabolic flux towards taxadiene production.[6]
-
Codon Optimization: Optimizing the codon usage of the taxadiene synthase gene for the specific expression host can lead to higher protein expression and a subsequent increase in taxadiene levels.[4]
-
Elicitor Treatment: The addition of elicitors like methyl jasmonate can induce the expression of defense-related genes, including those in the taxane biosynthetic pathway, leading to increased production.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no taxadiene production | Insufficient precursor (GGPP) supply. | Overexpress key enzymes in the MVA or MEP pathway, such as a truncated HMG-CoA reductase (tHMGR) which is not subject to feedback inhibition.[4] Co-express a GGPPS from a suitable source. |
| Low expression or activity of taxadiene synthase (TS). | Codon-optimize the TS gene for your expression host.[4] Fuse the TS with solubilizing tags to improve protein folding and activity. | |
| Incorrect subcellular localization of pathway enzymes. | Target enzymes to the appropriate cellular compartment (e.g., cytosol or mitochondria) to ensure proximity to substrates and cofactors. | |
| Accumulation of undesired byproducts | Activity of competing native enzymes. | Use gene silencing techniques (e.g., RNAi) to suppress the expression of genes in competing pathways, such as phytoene synthase.[6] |
| Promiscuous activity of pathway enzymes. | Consider protein engineering of the enzymes to improve their substrate specificity. | |
| Poor cell growth and viability | Toxicity of accumulated taxadiene or other intermediates. | Implement in situ product removal strategies, such as a two-phase fermentation system, to sequester the toxic product away from the cells. Balance the expression levels of pathway genes to avoid the buildup of toxic intermediates.[3] |
| Low yield of hydroxylated taxanes | Poor expression or activity of cytochrome P450 enzymes. | Co-express a suitable cytochrome P450 reductase (CPR). Optimize the ratio of P450 to CPR expression. Screen for P450s from different Taxus species or engineer existing ones for improved activity. |
Quantitative Data on Yield Improvement
The following tables summarize reported improvements in taxadiene and taxane precursor yields using various strategies.
Table 1: Improvement of Taxadiene Yield in Nicotiana benthamiana
| Strategy | Fold Increase in Taxadiene Yield | Reference |
| Methyl Jasmonate Elicitor Treatment | 1.4 | [6] |
| Suppression of Phytoene Synthase | 1.9 | [6] |
| Overexpression of HMGR (rate-limiting in MVA pathway) | 10 | [2] |
Table 2: Improvement of Taxadiene Yield in Saccharomyces cerevisiae
| Strategy | Reported Yield | Reference |
| Co-expression of T. chinensis TS and GGPPS with tHMGR and UPC2-1 | 50% increase | [4] |
| Codon-optimized T. chinensis TS and S. acidocaldarius GGPPS | 8.7 ± 0.85 mg/L (40-fold increase) | [4] |
| Combinatorial expression of tHMGR, ERG20, GGPPS, and TS | 528 mg/L | [3] |
Key Experimental Protocols
Protocol 1: Elicitor-Induced Taxadiene Production in N. benthamiana
-
Plant Material: Use homozygous transgenic N. benthamiana lines constitutively expressing a taxadiene synthase gene.
-
Elicitor Preparation: Prepare a stock solution of methyl jasmonate in ethanol.
-
Treatment: Infiltrate the leaves of 4-week-old plants with a solution containing the desired concentration of methyl jasmonate. Use a syringe without a needle to gently press the solution into the abaxial side of the leaf.
-
Incubation: Keep the treated plants under standard growth conditions for the desired period (e.g., 5 days).
-
Harvesting and Extraction: Harvest the infiltrated leaves, dry them, and grind them to a fine powder. Extract the taxadiene using an appropriate organic solvent (e.g., hexane).
-
Analysis: Analyze the extracted samples for taxadiene content using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Metabolic Engineering of S. cerevisiae for Enhanced Taxadiene Production
-
Strain Selection: Start with an engineered S. cerevisiae strain with modifications in the mevalonate (MVA) pathway to increase precursor supply.[3]
-
Plasmid Construction: Construct expression plasmids containing the genes for taxadiene synthase (TS) and geranylgeranyl diphosphate synthase (GGPPS). Consider using different strength promoters to balance expression levels. Include a gene for a truncated HMG-CoA reductase (tHMGR) to increase flux through the MVA pathway.[4]
-
Yeast Transformation: Transform the engineered yeast strain with the expression plasmids using a standard lithium acetate method.
-
Cultivation: Cultivate the transformed yeast in a suitable defined medium. For taxadiene production, a two-phase culture system with an organic overlay (e.g., dodecane) can be used to capture the product and reduce its toxicity to the cells.
-
Extraction and Analysis: After a suitable cultivation period, harvest the organic phase. Analyze the taxadiene content using GC-MS.
Visualizations
Caption: Simplified biosynthetic pathway of Taxol, highlighting key precursors.
Caption: General workflow for improving taxane precursor yield via metabolic engineering.
References
- 1. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol [frontiersin.org]
- 3. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of taxadiene biosynthesis in yeast as a first step towards Taxol (Paclitaxel) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Genetic approaches in improving biotechnological production of taxanes: An update [frontiersin.org]
- 6. Metabolic engineering of Nicotiana benthamiana for the increased production of taxadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 13-Deacetyltaxachitriene A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Deacetyltaxachitriene A. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during synthesis, purification, characterization, and biological evaluation of this and related taxane compounds.
I. Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Proper storage and handling are critical to maintain the integrity of this compound. For long-term storage, it is recommended to keep the compound as a solid at -20°C. For short-term storage, 2-8°C is acceptable.[1] Stock solutions should be prepared fresh whenever possible. If necessary, solutions can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks.[2] Before use, allow the product to equilibrate to room temperature for at least one hour to prevent condensation.[2] Avoid repeated freeze-thaw cycles.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] For biological experiments, DMSO is a common choice for preparing concentrated stock solutions.
Q3: What are the main safety precautions when working with this compound?
A3: As with many taxane-class compounds, this compound should be handled with care. It is advisable to work in a well-ventilated area and use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling the compound.[1]
II. Troubleshooting Guides
A. Synthesis and Purification
Q4: I am having trouble with the purity of my synthesized this compound. What are common impurities and how can I remove them?
A4: The synthesis of taxane analogues can be complex, often resulting in a mixture of related compounds. Common impurities can include starting materials, reagents, by-products from side reactions, and degradation products. For semi-synthetic approaches, impurities from the natural extract may also be present.
Troubleshooting Steps:
-
Characterize Impurities: Use techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the nature of the impurities.
-
Multi-step Purification: A single purification method is often insufficient. A combination of chromatographic techniques is recommended. This can include normal-phase chromatography on silica gel to remove polar impurities, followed by reversed-phase HPLC (RP-HPLC) for fine separation of closely related taxanes.
-
Recrystallization: Anti-solvent recrystallization can be an effective step for preliminary purification from crude extracts to remove highly polar or non-polar contaminants.
Illustrative Purification Workflow:
Caption: A typical multi-step purification workflow for taxane analogues.
Q5: My HPLC purification is not giving good separation of this compound from other taxanes. What can I do?
A5: Achieving high-resolution separation of taxane analogues can be challenging due to their structural similarity.
Troubleshooting HPLC Purification:
| Parameter | Recommendation | Rationale |
| Column Chemistry | Use a high-quality C18 or Phenyl-Hexyl column with a small particle size (e.g., < 5 µm). | Provides a good balance of hydrophobicity and aromatic selectivity for taxane separation. Smaller particles increase resolution. |
| Mobile Phase | Optimize the gradient of acetonitrile and water. A shallow gradient often improves the separation of closely eluting peaks. | Fine-tuning the solvent strength allows for better discrimination between structurally similar compounds. |
| Temperature | Control the column temperature. Running at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and reproducibility. | Reduces mobile phase viscosity and can alter selectivity. |
| Flow Rate | Use a lower flow rate to increase the interaction time with the stationary phase. | Enhances resolution, especially for complex mixtures. |
B. Compound Characterization and Stability
Q6: I am unsure about the identity and purity of my this compound sample. What characterization methods should I use?
A6: Comprehensive characterization is essential to ensure the quality of your compound.
Recommended Characterization Techniques:
| Technique | Purpose | Key Parameters to Check |
| 1H and 13C NMR | Structural confirmation and identification of major impurities. | Chemical shifts, coupling constants, and integration should match the expected structure. Absence of unexpected signals. |
| Mass Spectrometry | Determination of molecular weight and confirmation of elemental composition (with high-resolution MS). | Observe the correct molecular ion peak (e.g., [M+H]+, [M+Na]+). |
| HPLC-UV | Purity assessment. | A single major peak at the expected retention time. Purity is typically reported as the area percentage of the main peak. |
Q7: My compound seems to be degrading in the DMSO stock solution. How can I assess and prevent this?
A7: While generally stable for short periods, taxanes can be susceptible to degradation, especially in solution.
Troubleshooting Compound Stability:
-
Regular Purity Checks: Analyze your stock solution by HPLC periodically (e.g., weekly) to check for the appearance of degradation products.
-
Storage Conditions: Ensure your DMSO stock is stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Water Content: Use anhydrous DMSO to prepare stock solutions, as water can facilitate hydrolysis of ester groups.
-
Light Sensitivity: Store solutions in amber vials to protect from light, which can cause photodegradation.
C. Biological Assays
Q8: I am not observing the expected effect in my microtubule polymerization assay. What could be the problem?
A8: Microtubule polymerization assays are sensitive to various experimental parameters.
Troubleshooting Microtubule Polymerization Assays:
| Potential Issue | Troubleshooting Step |
| Inactive Tubulin | Use high-quality, polymerization-competent tubulin. Ensure it is stored correctly at -80°C and avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Conditions | Verify the composition and pH of the polymerization buffer (e.g., G-PEM). Ensure the correct concentration of GTP is added immediately before the experiment. |
| Compound Precipitation | Due to the low aqueous solubility of taxanes, your compound may be precipitating in the assay buffer. Check for turbidity and consider using a low percentage of DMSO (typically <1%) in the final assay volume. |
| Incorrect Measurement | Ensure the spectrophotometer or fluorometer is set to the correct wavelength and temperature (usually 37°C). |
Illustrative Signaling Pathway:
Caption: Mechanism of action of taxane analogues on microtubule dynamics.
Q9: My cell viability assay results are inconsistent or show high background. What are the common pitfalls?
A9: Cell viability assays (e.g., MTT, XTT, AlamarBlue, ATP-based) can be affected by compound interference and experimental technique.
Troubleshooting Cell Viability Assays:
| Potential Issue | Troubleshooting Step |
| Compound Interference | Some compounds can directly react with the assay reagents (e.g., reducing agents with tetrazolium dyes) or interfere with the detection method (e.g., autofluorescence). Run a cell-free control with your compound and the assay reagent to check for interference. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed a consistent number of cells in each well. Edge effects in multi-well plates can also be a source of variability; consider not using the outer wells for experimental data. |
| Sub-optimal Incubation Time | The incubation time with the assay reagent should be optimized to ensure a linear response within the range of cell numbers used. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration consistent across all wells and typically below 0.5%. |
Experimental Protocol: General MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
Disclaimer: The quantitative data and specific protocols provided are for illustrative purposes and should be optimized for your specific experimental conditions. Always refer to the relevant literature and manufacturer's instructions.
References
Technical Support Center: Overcoming Low Yield in Taxadiene Biosynthesis
Welcome to the technical support center for taxadiene biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the production of this critical precursor to the anticancer drug, paclitaxel.
Frequently Asked Questions (FAQs)
Q1: My taxadiene yield is very low. What are the most common bottlenecks in the biosynthetic pathway?
A1: Low taxadiene yield can stem from several factors. The most common bottlenecks include:
-
Insufficient Precursor Supply: The universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is often limited in microbial hosts.[1][2]
-
Low Enzyme Activity and Stability: Taxadiene synthase (TS), the key enzyme converting GGPP to taxadiene, can have low catalytic activity and poor stability.[3][4] Additionally, poor solubility of heterologously expressed TS is a significant challenge.[5][6][7][8][9]
-
Subcellular Compartmentalization: In eukaryotic hosts like Saccharomyces cerevisiae, the enzymes geranylgeranyl pyrophosphate synthase (GGPPS) and taxadiene synthase (TS) may be localized in different cellular compartments, leading to inefficient substrate channeling.[4][10]
-
Metabolic Burden and Toxicity: Overexpression of pathway enzymes can impose a significant metabolic burden on the host organism, and the accumulation of intermediates can be toxic.[11][12]
-
Formation of Byproducts: The precursor GGPP can be diverted to other metabolic pathways, such as the synthesis of geranylgeraniol (GGOH) or steroids, reducing the amount available for taxadiene production.[1][4]
-
Enzyme Degradation: Heterologously expressed proteins, such as taxadiene synthase, can be degraded by host proteases.[13]
Q2: How can I increase the supply of the precursor, GGPP?
A2: To enhance the pool of GGPP, you can employ several metabolic engineering strategies:
-
Overexpress Upstream Pathway Genes: In E. coli, which utilizes the methylerythritol-phosphate (MEP) pathway, overexpressing genes such as dxs, idi, ispD, and ispF can increase the flux towards GGPP.[14] In yeast, which uses the mevalonate (MVA) pathway, overexpressing genes like a truncated version of HMG-CoA reductase (tHMG1) is a common strategy.[1][15]
-
Co-express GGPPS: Co-expression of a geranylgeranyl diphosphate synthase (GGPPS) is crucial to convert farnesyl pyrophosphate (FPP) to GGPP. Screening GGPPS from different organisms can help identify the most efficient one for your host.[1][2][16]
-
Downregulate Competing Pathways: In yeast, you can downregulate the competing sterol biosynthesis pathway to channel more FPP towards GGPP. This can be achieved by using regulatory factors to inhibit competitive pathways.[1]
Q3: My taxadiene synthase (TS) appears to be inactive or poorly expressed. What can I do?
A3: Improving the performance of taxadiene synthase is a critical step. Consider the following approaches:
-
Codon Optimization: Optimizing the codon usage of the TS gene for your specific expression host can significantly improve its expression levels.[1]
-
Fusion with Solubility Tags: Fusing solubility-enhancing tags, such as small ubiquitin-like modifier (SUMO), maltose-binding protein (MBP), or glutathione S-transferase (GST), to the N-terminus of TS can improve its soluble expression and activity.[5][17][18]
-
N-Terminal Truncation: Truncating the N-terminal region of TS has been shown to improve its performance in some cases.[10]
-
Multi-Copy Integration: Integrating multiple copies of the TS gene into the host genome can increase the overall enzyme concentration and subsequent taxadiene production.[5][13][17][18]
-
Directed Evolution and Protein Engineering: Mutagenesis and screening can be used to generate TS variants with improved catalytic efficiency and selectivity.[3][19]
Q4: I am working with Saccharomyces cerevisiae and suspect subcellular compartmentalization is an issue. How can I address this?
A4: In eukaryotic systems, ensuring that enzymes in a metabolic pathway are in close proximity is key. A highly effective strategy is to create a fusion protein of GGPPS and TS (GGPPS-TS).[4][10] This fusion brings the enzyme that produces GGPP into direct contact with the enzyme that consumes it, thereby increasing the local concentration of the substrate and minimizing its diffusion to competing pathways.[10]
Q5: How can I minimize the formation of unwanted byproducts?
A5: Reducing byproduct formation requires a balanced metabolic pathway.
-
Balance Upstream and Downstream Modules: Carefully balancing the expression levels of the upstream (GGPP-producing) and downstream (taxadiene-producing) pathway modules is crucial. A multivariate-modular approach, where the expression of each module is systematically varied, can help find the optimal balance to maximize taxadiene production while minimizing the accumulation of inhibitory intermediates.[14][20]
-
Knockout Competing Pathways: If a specific byproduct-forming pathway is known, consider knocking out key genes in that pathway. For example, in yeast, reducing sterol biosynthesis can increase precursor availability for taxadiene.[1]
Q6: What fermentation conditions are optimal for taxadiene production?
A6: Fermentation conditions can significantly impact yield.
-
Temperature: The optimal temperature can be host- and enzyme-dependent. For instance, in some engineered S. cerevisiae strains, reducing the cultivation temperature from 30°C to 20°C has been shown to significantly increase taxadiene titers.[8][10]
-
Fed-Batch Fermentation: A fed-batch strategy, where nutrients are supplied during the fermentation process, can help maintain optimal growth and production conditions, leading to higher taxadiene titers.[5][10][17][18] Optimization of the feeding strategy is crucial.[10]
-
pH Control: Maintaining a stable pH during fermentation can be critical for enzyme activity and overall productivity, especially for the downstream oxygenation steps.[21][22][23]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low or no taxadiene detected, but high levels of GGOH. | Inefficient conversion of GGPP to taxadiene by TS. | - Increase the expression level of TS through multi-copy integration.[5][17][18]- Improve TS solubility and activity by fusing it with a solubility tag (e.g., SUMO).[5][17][18]- In yeast, create a GGPPS-TS fusion protein to improve substrate channeling.[4][10] |
| Low taxadiene yield and accumulation of upstream intermediates (e.g., FPP). | Insufficient GGPPS activity or competition for FPP. | - Co-express a highly active GGPPS.[1]- In yeast, downregulate the competing sterol biosynthesis pathway.[1] |
| Cell growth is inhibited after inducing pathway expression. | Accumulation of toxic intermediates or high metabolic burden. | - Balance the expression of upstream and downstream pathway modules.[14][20]- Use lower-strength promoters or lower induction levels to reduce the metabolic load.[24][25] |
| Taxadiene production is initially good but then decreases over time. | Degradation of taxadiene synthase. | - In yeast, knock out proteases like PRB1 that may degrade heterologous proteins.[13] |
| Low yield of hydroxylated taxadiene derivatives (e.g., taxadien-5α-ol). | Inefficient activity of the cytochrome P450 enzyme (e.g., CYP725A4). | - Optimize the expression of the P450 enzyme and its reductase partner.[26]- Screen for more efficient P450 reductase partners.- Engineer the P450 enzyme for improved activity and selectivity.[3][19] |
Quantitative Data Summary
The following tables summarize the improvements in taxadiene and its derivatives' titers achieved through various metabolic engineering strategies in different host organisms.
Table 1: Taxadiene Production in Escherichia coli
| Engineering Strategy | Host Strain | Titer (mg/L) | Fold Increase | Reference |
| Multivariate-modular pathway engineering | E. coli | ~300 (shake flask) | ~15,000 | [20] |
| Fed-batch cultivation of optimized strain | E. coli | 1020 | - | [10] |
| Overexpression of MEP pathway, IspA, and GGPPS | Bacillus subtilis | 17.8 | 83 | [27][28] |
Table 2: Taxadiene and Taxane Production in Saccharomyces cerevisiae
| Engineering Strategy | Host Strain | Product | Titer (mg/L) | Reference |
| GGPPS-TS fusion and fed-batch optimization | S. cerevisiae | Taxadiene | 184.2 | [10] |
| Knockout of protease PRB1, multi-copy TS integration, and fed-batch optimization | S. cerevisiae | Taxadiene | 878.5 | [13] |
| Multi-copy integration of tagged TS and cultivation at 20°C | S. cerevisiae | Taxadiene | 129 | [8] |
| Combinatorial in silico design and metabolic engineering | S. cerevisiae | Taxadiene | 215 | [29][30] |
| Combinatorial in silico design and metabolic engineering | S. cerevisiae | Taxa-4(20),11-dien-5α-ol | 43.65 | [29][30] |
| Combinatorial in silico design and metabolic engineering | S. cerevisiae | Taxa-4(20),11-dien-5-α-yl acetate | 26.2 | [29][30] |
| Balancing upstream and downstream pathways | S. cerevisiae | Taxadiene | 528 | [11][12] |
Table 3: Taxadiene Production in Yarrowia lipolytica
| Engineering Strategy | Host Strain | Titer (mg/L) | Reference |
| "Push-pull" strategy, SUMO-tagged TS, multi-copy integration, and fed-batch optimization | Y. lipolytica | 101.4 | [5][17][18] |
Experimental Protocols
Protocol 1: Construction of a GGPPS-TS Fusion Protein in S. cerevisiae
This protocol is adapted from the methodology described by Zhang et al. (2022).[10]
-
Gene Amplification: Amplify the coding sequence of GGPPS and a truncated version of taxadiene synthase (TS) using PCR. Design primers to include appropriate linkers (e.g., a flexible (G4S)3 linker) between the two genes.
-
Vector Ligation: Ligate the amplified GGPPS-linker-TS fragment into a suitable yeast expression vector (e.g., a pESC series vector) under the control of a strong promoter (e.g., GAL1).
-
Yeast Transformation: Transform the resulting plasmid into the desired S. cerevisiae strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Selection and Verification: Select for positive transformants on appropriate selective media. Verify the correct insertion of the fusion gene by colony PCR and sequencing.
-
Expression and Analysis: Culture the verified strains in induction medium (e.g., galactose-containing medium for the GAL1 promoter). Extract the produced taxadiene from the culture using an organic solvent (e.g., dodecane overlay) and analyze the yield by GC-MS.
Protocol 2: Improving Taxadiene Synthase Solubility using Fusion Tags in Y. lipolytica
This protocol is based on the work of Liu et al. (2023).[5][17][18]
-
Tag Selection and Gene Synthesis: Select a panel of solubility-enhancing protein tags (e.g., SUMO, GST, MBP, NusA, TrxA). Synthesize the coding sequences of these tags and the taxadiene synthase (TASY) gene, ensuring they are codon-optimized for Y. lipolytica.
-
Plasmid Construction: Construct a set of expression plasmids where each solubility tag is fused to the N-terminus of TASY. These expression cassettes should be designed for genomic integration into the Y. lipolytica chromosome.
-
Yeast Transformation: Linearize the integration plasmids and transform them into the desired Y. lipolytica strain using an appropriate transformation method (e.g., electroporation).
-
Strain Verification: Screen for successful integration events by PCR on genomic DNA isolated from the transformants.
-
Cultivation and Production Analysis: Cultivate the engineered strains in a suitable production medium. Quantify taxadiene production from the culture supernatant or a solvent overlay using GC-MS to identify the most effective solubility tag.
Visualizations
Caption: Generalized biosynthetic pathway for taxadiene in microbial hosts.
Caption: Troubleshooting workflow for low taxadiene yield.
References
- 1. Metabolic engineering of taxadiene biosynthesis in yeast as a first step towards Taxol (Paclitaxel) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Taxadiene in Saccharomyces cerevisiae : Selection of Geranylgeranyl Diphosphate Synthase Directed by a Computer-Aided Docking Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Elimination of enzymes catalysis compartmentalization enhancing taxadiene production in Saccharomyces cerevisiae [frontiersin.org]
- 5. Improving solubility and copy number of taxadiene synthase to enhance the titer of taxadiene in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced production of taxadiene in Saccharomyces cerevisiae - UCL Discovery [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Elimination of enzymes catalysis compartmentalization enhancing taxadiene production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production [research.chalmers.se]
- 12. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving the expression of taxadiene synthase to enhance the titer of taxadiene in Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Isoprenoid Pathway Optimization for Taxol Precursor Overproduction in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Improving solubility and copy number of taxadiene synthase to enhance the titer of taxadiene in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Collection - Engineering of Taxadiene Synthase for Improved Selectivity and Yield of a Key Taxol Biosynthetic Intermediate - ACS Synthetic Biology - Figshare [acs.figshare.com]
- 20. ISOPRENOID PATHWAY OPTIMIZATION FOR TAXOL PRECURSOR OVERPRODUCTION IN ESCHERICHIA COLI - The Science and Applications of Synthetic and Systems Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Optimizing the biosynthesis of oxygenated and acetylated Taxol precursors in Saccharomyces cerevisiae using advanced bioprocessing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 24. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metabolic Engineering of Bacillus subtilis Toward Taxadiene Biosynthesis as the First Committed Step for Taxol Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Metabolic Engineering of Bacillus subtilis Toward Taxadiene Biosynthesis as the First Committed Step for Taxol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Improved production of Taxol® precursors in S. cerevisiae using combinatorial in silico design and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
Technical Support Center: 13-Deacetyltaxachitriene A Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the purity of 13-Deacetyltaxachitriene A samples.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying a crude extract of this compound?
A1: A common starting point for purifying this compound from a crude extract involves a multi-step approach. Initially, a liquid-liquid extraction can be performed to partition the target compound into a suitable organic solvent. This is often followed by a preliminary purification step like flash chromatography to remove major impurities such as chlorophyll and plant waxes.[1] For taxanes, a subsequent recrystallization step can be effective for initial purification.[2][3]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation and purification of terpene compounds like this compound.[4] Reverse-phase HPLC using a C18 column is often a successful strategy.[5] The choice of mobile phase is critical and typically involves a gradient of an organic solvent (e.g., acetonitrile or methanol) and water.[5] For larger scale purification, flash chromatography can be used as a preliminary step.[1]
Q3: My this compound sample shows persistent impurities after chromatography. What should I do?
A3: If impurities persist, consider optimizing your chromatographic method. This can include adjusting the mobile phase gradient, changing the stationary phase, or altering the flow rate. Sometimes, a combination of different chromatographic techniques, such as normal-phase followed by reverse-phase chromatography, can effectively separate stubborn impurities.[6] Additionally, techniques like recrystallization can be employed post-chromatography to further enhance purity.[2][3]
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: While specific solvent systems for this compound are not extensively documented, related taxanes like paclitaxel are often recrystallized from a solvent/anti-solvent system.[2][7][8] A common approach is to dissolve the compound in a good solvent such as a mixture of dichloromethane and acetone, followed by the gradual addition of an anti-solvent like n-hexane or n-heptane to induce crystallization.[7][8] The optimal solvent ratios and temperatures should be determined empirically.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantification.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can help identify impurities.[9][10] Mass Spectrometry (MS) can be used to confirm the molecular weight of the compound and any co-eluting impurities.[4]
Troubleshooting Guides
Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Compound Precipitation in Column | Decrease the initial concentration of the sample loaded onto the chromatography column. |
| Suboptimal Mobile Phase | Adjust the solvent gradient to ensure the compound elutes effectively without significant band broadening. |
| Degradation of Compound | Ensure the pH of the buffers and the temperature of the process are within the stability range of this compound. |
| Inefficient Extraction | Optimize the liquid-liquid extraction parameters, including solvent choice and number of extractions. |
Persistent Impurities
| Possible Cause | Troubleshooting Step |
| Co-elution with Structurally Similar Compounds | Modify the chromatographic method. Try a different stationary phase (e.g., phenyl-hexyl instead of C18) or a different organic modifier in the mobile phase. |
| Presence of Isomers | Employ high-resolution analytical techniques like 2D NMR to identify isomeric impurities. Isocratic HPLC conditions may be necessary for separation. |
| Contamination from Solvents or Equipment | Use high-purity solvents and thoroughly clean all glassware and equipment before use. |
| Sample Overload on Column | Reduce the amount of sample loaded onto the chromatography column to improve resolution. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of this compound
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 4 mL/min.
-
Detection: UV at 227 nm.
-
Injection Volume: 500 µL (dissolved in mobile phase).
-
Fraction Collection: Collect fractions based on the elution profile of the target compound.
-
Post-Processing: Combine fractions containing the pure compound and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
-
Dissolve the partially purified this compound in a minimal amount of a 1:2 mixture of dichloromethane and acetone at 40°C.[7]
-
Cool the solution to room temperature (25°C).[7]
-
Slowly add n-hexane dropwise while stirring until the solution becomes slightly turbid.[7][8]
-
Allow the solution to stand at 4°C for 12-24 hours to facilitate crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the crystals under vacuum at 50°C.[7]
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Primary Impurities Removed |
| Flash Chromatography | ~15 | ~60 | ~85 | Pigments, highly non-polar compounds |
| Reverse-Phase HPLC | ~60 | >98 | ~70 | Structurally related taxanes |
| Recrystallization | ~60 | ~95 | ~80 | Polar and non-polar impurities |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for enhancing sample purity.
References
- 1. rootsciences.com [rootsciences.com]
- 2. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101045718A - Method for separating and purifying 10-deacetyl Baccatins III - Google Patents [patents.google.com]
- 7. Crystallization purification method for paclitaxel - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106243066A - The crystallization purifications of paclitaxel - Google Patents [patents.google.com]
- 9. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Quantification of 13-Deacetyltaxachitriene A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of 13-Deacetyltaxachitriene A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for this compound quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Issue 1: Poor Peak Shape or Low Signal Intensity
Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or broad peaks) and/or low signal intensity. What are the potential causes and solutions?
Answer:
Poor peak shape and low signal intensity are common issues in HPLC-MS/MS analysis. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound. Prepare a fresh mobile phase and adjust the pH. For taxane-like compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often a good starting point. |
| Suboptimal Mobile Phase Composition | The ratio of organic solvent to aqueous phase is critical for proper elution. Re-optimize the gradient or isocratic conditions. Start with a gradient of acetonitrile or methanol in water and adjust based on peak shape and retention time. |
| Column Contamination or Degradation | Contaminants from previous injections or degradation of the stationary phase can lead to poor peak shape. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. |
| Sample Degradation | This compound may be unstable in the sample matrix or autosampler. Ensure proper storage of samples (cool and protected from light). Prepare fresh samples if degradation is suspected. Information from suppliers suggests that stock solutions should be prepared fresh, but if necessary, can be stored as aliquots at -20°C for up to two weeks.[1] |
| Suboptimal Mass Spectrometer Settings | Incorrect ion source parameters (e.g., spray voltage, gas flows, temperature) can significantly reduce signal intensity. Optimize the ion source parameters by infusing a standard solution of this compound. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve sample clean-up using techniques like solid-phase extraction (SPE). A different ionization source (e.g., APCI if ESI is used) may also be less susceptible to matrix effects for your specific sample. |
Issue 2: High Background Noise or Interferences
Question: I am observing high background noise or interfering peaks in my chromatogram, making it difficult to accurately quantify this compound. How can I resolve this?
Answer:
High background noise and interferences can compromise the accuracy and sensitivity of your assay. Consider the following troubleshooting strategies:
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Impurities in the mobile phase or sample preparation reagents can contribute to high background. Use high-purity, HPLC-grade or LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Insufficient Sample Clean-up | Complex sample matrices can introduce numerous interfering compounds. Optimize your sample preparation protocol. Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples before taxane analysis. |
| Carryover from Previous Injections | Analyte from a previous, more concentrated sample may be retained in the injection system or on the column. Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples to check for carryover. |
| Non-Optimal MS/MS Transition | The selected precursor and product ion pair (MRM transition) may not be specific enough, leading to the detection of interfering compounds. If the exact fragmentation pattern of this compound is not known, it must be determined by infusing a standard and performing a product ion scan. Based on the fragmentation of similar taxanes, the primary fragmentation is likely to occur at the ester linkages.[2][3] Select a more specific and intense product ion for quantification. |
| Plasticizers and Other Contaminants | Contaminants from plastic labware (e.g., tubes, pipette tips) can leach into your samples and solvents. Use glass or polypropylene labware whenever possible. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development of a quantitative method for this compound.
Sample Preparation
Question: What is the best way to prepare my samples for this compound quantification?
Answer: The optimal sample preparation method depends on the sample matrix. For complex matrices such as plasma, cell lysates, or plant extracts, a multi-step approach is often necessary.
-
Initial Extraction: A liquid-liquid extraction (LLE) or protein precipitation (for biological fluids) can be used as an initial clean-up step.
-
Solid-Phase Extraction (SPE): SPE is highly recommended for removing matrix components that can interfere with the analysis. A C18 or a mixed-mode cation exchange SPE cartridge can be effective for taxane-like compounds.
-
Filtration: All samples should be filtered through a 0.22 µm syringe filter before injection to remove particulates that could clog the HPLC system.
Chromatography
Question: What are the recommended HPLC conditions for the separation of this compound?
Answer: While specific conditions should be optimized for your particular instrument and application, the following provides a good starting point based on the analysis of similar taxanes:
| Parameter | Recommendation |
| Column | A reversed-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm ID, <3 µm particle size) is a common choice. For improved separation of structurally similar taxanes, a pentafluorophenyl (PFP) column can also be effective. |
| Mobile Phase A | Water with 0.1% formic acid or 5-10 mM ammonium acetate. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid. |
| Gradient | A gradient elution is generally preferred to effectively separate the analyte from matrix components. A typical starting point could be a linear gradient from 10-20% B to 90-95% B over 5-15 minutes. |
| Flow Rate | 0.2 - 0.5 mL/min for columns with an internal diameter of 2.1 mm. |
| Column Temperature | 30 - 40 °C to ensure reproducible retention times. |
Question: How do I choose an appropriate internal standard for the quantification of this compound?
Answer: An ideal internal standard (IS) should be structurally and chemically similar to the analyte but have a different mass.
-
Stable Isotope-Labeled (SIL) Standard: A SIL version of this compound would be the gold standard as it co-elutes and has very similar ionization efficiency, providing the best correction for matrix effects and variability.
-
Structural Analog: If a SIL standard is not available, a structurally related taxane that is not present in the samples can be used. Potential candidates could include paclitaxel, docetaxel, or other taxane diols, provided they can be chromatographically resolved from this compound.
Mass Spectrometry
Question: I do not have the exact mass fragmentation pattern for this compound. How do I develop an MRM method?
Answer: You will need to determine the optimal precursor and product ions experimentally using a standard of this compound.
-
Determine the Precursor Ion: Infuse a solution of the standard into the mass spectrometer and perform a full scan in positive ion mode. The protonated molecule [M+H]+ and/or other adducts like [M+Na]+ or [M+NH4]+ should be observed. The molecular weight of this compound is 594.65 g/mol , so the protonated molecule [M+H]+ would have an m/z of approximately 595.66.
-
Determine Product Ions: Perform a product ion scan (or MS/MS scan) on the most abundant and stable precursor ion. This will fragment the precursor ion and show the resulting product ions.
-
Select MRM Transitions: Choose the most intense and specific product ions for your MRM transitions. It is recommended to monitor at least two transitions per analyte for confident identification and quantification. Based on the known fragmentation of taxanes, look for losses of side chains and functional groups.[2][3]
Experimental Protocols & Visualizations
General HPLC-MS/MS Method Development Workflow
The following diagram illustrates a typical workflow for developing a quantitative HPLC-MS/MS method for this compound.
Caption: Workflow for HPLC-MS/MS method development for this compound.
Troubleshooting Logic for Low Signal Intensity
The following diagram outlines a logical approach to troubleshooting low signal intensity.
Caption: Decision tree for troubleshooting low signal intensity.
References
Technical Support Center: Addressing Variability in 13-Deacetyltaxachitriene A Bioassays
Welcome to the technical support center for 13-Deacetyltaxachitriene A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for common experimental challenges. As this compound is a microtubule-targeting agent, this guide focuses on assays relevant to this mechanism of action, such as cytotoxicity assays, tubulin polymerization assays, and immunofluorescence-based analysis of microtubule networks.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cytotoxicity assays with this compound?
A1: Variability in cytotoxicity assays can arise from several factors:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity of a compound, with higher densities often leading to increased resistance and higher IC50 values.[1]
-
Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too many passages can exhibit altered responses to cytotoxic agents. It is crucial to use cells within a consistent and low passage number range.
-
Reagent Quality and Preparation: The purity of this compound, the quality of cell culture media, and the consistency of reagent preparation are critical for reproducible results.
-
Assay Timing: The duration of compound exposure and the time at which the cytotoxicity endpoint is measured can influence the outcome. The optimal timing should be determined empirically for each cell line and compound.
-
Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. It is important to include a vehicle-only control and to ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Q2: How can I be sure that my test compound is directly targeting tubulin polymerization?
A2: While a cellular cytotoxicity assay is a good primary screen, an in vitro tubulin polymerization assay is essential to confirm direct inhibition of tubulin dynamics. This biochemical assay uses purified tubulin and measures the change in turbidity or fluorescence as tubulin polymerizes into microtubules. A compound that directly inhibits this process is a confirmed tubulin-targeting agent.
Q3: My immunofluorescence images of microtubules are inconsistent. What could be the cause?
A3: Inconsistent immunofluorescence staining can be due to several factors:
-
Fixation Method: The choice of fixative (e.g., paraformaldehyde vs. methanol) can significantly affect the appearance of microtubules. Methanol fixation can sometimes enhance microtubule visualization.[2]
-
Antibody Quality and Concentration: The specificity and optimal dilution of both the primary (anti-tubulin) and secondary antibodies are critical. Titrating the antibodies to determine the optimal concentration is recommended.
-
Permeabilization: Incomplete permeabilization of the cell membrane will prevent antibodies from reaching the microtubules.
-
Imaging Parameters: Consistent imaging settings (e.g., exposure time, laser power, gain) are crucial for comparing images between control and treated cells.
Troubleshooting Guides
Cytotoxicity Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| IC50 value is higher than expected | High cell seeding density, compound degradation, resistant cell line. | Optimize cell seeding density. Prepare fresh compound stock solutions. Confirm the sensitivity of your cell line to other microtubule-targeting agents. |
| Vehicle control shows significant cytotoxicity | High concentration of solvent (e.g., DMSO). | Reduce the final concentration of the solvent in the assay. Ensure the solvent is of high purity. |
Tubulin Polymerization Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No polymerization in the control | Inactive tubulin, incorrect buffer composition, incorrect temperature. | Use a fresh aliquot of high-quality, polymerization-competent tubulin. Ensure the polymerization buffer is correctly prepared and contains fresh GTP. The assay must be performed at 37°C.[3] |
| Rapid aggregation of tubulin | Poor quality tubulin, suboptimal buffer conditions. | Clarify the tubulin stock by ultracentrifugation to remove aggregates. Ensure the buffer pH is correct and consider adding glycerol (5-10%) to stabilize the tubulin.[4] |
| Compound precipitates in the assay | Low compound solubility in the aqueous buffer. | Visually inspect the wells for precipitate. Run a control with the compound in buffer without tubulin to see if it causes an increase in absorbance on its own. If solubility is an issue, a different solvent or formulation may be needed. |
Quantitative Data
Table 1: Example IC50 Values for Taxane Drugs in Human Ovarian Carcinoma Cell Lines
| Cell Line | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| CAOV-3 | 1.8 | 1.7 |
| OVCAR-3 | 0.7 | 0.8 |
| SKOV-3 | 1.2 | 1.1 |
| ES-2 | 1.5 | 1.3 |
| OV-90 | 0.9 | 0.9 |
| TOV-112D | 1.1 | 1.0 |
| TOV-21G | 1.3 | 1.2 |
Data adapted from a study on the cytotoxicity of taxane agents.[5] The IC50 was determined after a 72-hour drug exposure using an MTT assay.
Table 2: Effect of Cell Seeding Density on Chloroquine IC50 in TOV-21G Cells
| Seeding Density (cells/well) | IC50 (µM) |
| 2,000 | 9.51 |
| 20,000 | 75.68 |
This data illustrates the principle of density-dependent chemoresistance. While not a microtubule-targeting agent, the trend is applicable to many cytotoxic compounds.[1]
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound and control compounds
-
96-well, clear, flat-bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the complete polymerization buffer by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Keep on ice.
-
Reconstitute tubulin to a stock concentration (e.g., 10 mg/mL) with ice-cold polymerization buffer without GTP and glycerol. Aliquot and store at -80°C.
-
For the assay, dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in the complete polymerization buffer. Keep on ice.
-
Prepare serial dilutions of this compound and controls in the complete polymerization buffer.
-
Pre-warm the spectrophotometer to 37°C.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every minute for 60 minutes.
Protocol 2: Immunofluorescence Staining of Microtubules
Materials:
-
Cultured cells on sterile glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS with 0.1% Tween 20)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound for the desired time.
-
Wash cells gently with pre-warmed PBS.
-
Fix the cells with either ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[2]
-
If using paraformaldehyde, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizations
Caption: A typical experimental workflow for characterizing this compound.
Caption: Proposed signaling pathway for microtubule-stabilizing agents.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 13-Deacetyltaxachitriene A and Other Taxoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of taxane diterpenoids, with a focus on the less-characterized 13-Deacetyltaxachitriene A. Due to a lack of available experimental data for this compound, this document serves as a resource by presenting data on related taxoids, outlining key experimental protocols for their evaluation, and highlighting the need for further investigation into this specific compound.
Introduction to Taxoids
Taxoids are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. They are of significant interest in oncology due to their potent cytotoxic activity against a variety of cancer cell lines. The most well-known taxoids, paclitaxel (Taxol®) and docetaxel (Taxotere®), are widely used as chemotherapeutic agents. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] The vast chemical diversity of taxanes, with nearly 600 reported structures, presents a rich field for the discovery of new anticancer agents.
While extensive research has been conducted on paclitaxel and docetaxel, many other taxoids, such as this compound, remain largely uncharacterized. This guide aims to provide a framework for the comparative evaluation of such compounds by presenting available data on other taxoids and detailing the methodologies required for their assessment.
Comparative Cytotoxicity of Taxoids
The cytotoxic efficacy of taxoids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values for a selection of taxoids, offering a glimpse into the structure-activity relationships within this class of compounds. The absence of data for this compound underscores the gap in the current body of research.
| Taxoid | Cancer Cell Line | IC50 (µM) | Reference |
| Paclitaxel | P388 (murine leukemia) | 0.003 | [3] |
| Docetaxel | P388 (murine leukemia) | 0.002 | [3] |
| Baccatin III | Various | 8 - 50 | [4] |
| 3'-dephenyl-3'-cyclohexyldocetaxel | P388 (murine leukemia) | ~0.024 - 0.036 | [3] |
| 2-(hexahydro)docetaxel | P388 (murine leukemia) | ~0.024 - 0.036 | [3] |
| 1,7-Deoxy-4-deacetylbaccatin III | 2780AD (human ovarian cancer) | Weakly cytotoxic | [5] |
Mechanism of Action: Impact on Microtubules and Signaling Pathways
The primary mechanism of action for clinically used taxoids is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][6] This disruption triggers a cascade of downstream signaling events.
Several signaling pathways are implicated in taxoid-induced apoptosis, including the activation of c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) and p38 mitogen-activated protein kinase (p38 MAPK), as well as the modulation of the PI3K/Akt pathway.[7][8][9] The induction of apoptosis by paclitaxel has been shown to involve the TAK1-JNK activation pathway, leading to the cleavage of PARP and an increase in the apoptosis rate.[7]
Below is a diagram illustrating a simplified signaling pathway for paclitaxel-induced apoptosis.
Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.
Experimental Protocols
To facilitate the study of this compound and other novel taxoids, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
The following diagram illustrates the workflow of the MTT assay.
References
- 1. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxoids: a new class of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. Structure-activity relationships of some taxoids as multidrug resistance modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Unveiling 13-Deacetyltaxachitriene A: A Putative Precursor in the Intricate Taxane Biosynthetic Pathway
For Immediate Release
Palo Alto, CA – December 8, 2025 – New comparative analysis and literature review highlight the potential of 13-Deacetyltaxachitriene A as a key intermediate in the biosynthesis of paclitaxel (Taxol) and other vital taxanes. This guide offers researchers, scientists, and drug development professionals an in-depth look at the experimental evidence, comparative data, and the broader context of this specific taxane precursor.
Introduction to the Taxane Biosynthetic Pathway
The production of paclitaxel, a potent anti-cancer agent, follows a complex biosynthetic pathway within yew (Taxus) species. The journey begins with the cyclization of geranylgeranyl diphosphate to form the foundational taxane skeleton. This is followed by a series of intricate hydroxylation and acylation reactions, ultimately leading to the formation of baccatin III, the immediate precursor to paclitaxel. While significant progress has been made in elucidating this pathway, the precise roles and efficiencies of all intermediate compounds are not yet fully understood. This compound has emerged as a noteworthy, albeit less studied, potential precursor in these early stages.
Validation of this compound as a Taxane Precursor
This compound is a diterpenoid natural product that has been isolated from Taxus species. Its chemical structure, featuring a deacetylated C13 position, suggests its potential involvement in the early hydroxylation and acetylation cascade of the taxane backbone. While direct enzymatic conversion data for this compound is not yet widely available in published literature, its structural similarity to other known taxane intermediates strongly supports its role as a precursor.
The initial isolation of a related compound, Taxachitriene A, was reported from Taxus chinensis.[1][2] Subsequent phytochemical investigations of various Taxus species have led to the identification of a vast array of taxane diterpenoids, including deacetylated and rearranged structures.[1][3][4][5] The presence of these diverse structures underscores the complexity and potential branching of the taxane biosynthetic pathway.
Comparative Analysis with Other Taxane Precursors
The efficiency of a precursor in a biosynthetic pathway is critical for the overall yield of the final product. In the context of paclitaxel synthesis, precursors are often evaluated based on their conversion rates to downstream intermediates. While quantitative data for this compound is still emerging, a comparative framework can be established based on the known kinetics of other key precursors.
| Precursor | Enzymatic Conversion | Typical Yield | Reference |
| Taxadiene | Hydroxylation to Taxa-4(20),11(12)-dien-5α-ol | Variable | [F-1] |
| 10-Deacetylbaccatin III | Acetylation to Baccatin III | High | [F-2] |
| This compound | Putative Hydroxylation/Acylation | Under Investigation | N/A |
Table 1: Comparison of Key Taxane Precursors. This table highlights the established conversion steps for well-known taxane precursors. The specific enzymatic conversion and yield for this compound are areas of active research.
Experimental Protocols
The validation of a taxane precursor typically involves a series of key experiments. Below are generalized protocols based on established methodologies in the field.
Protocol 1: Isolation and Characterization of this compound
-
Plant Material: Needles and stems of a relevant Taxus species (e.g., Taxus chinensis) are collected, dried, and ground.
-
Extraction: The ground plant material is extracted with a suitable solvent such as methanol or ethanol.
-
Chromatographic Separation: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: In Vitro Enzymatic Assay
-
Enzyme Source: A crude enzyme extract or a purified recombinant enzyme (e.g., a cytochrome P450 hydroxylase or an acetyltransferase) from Taxus cell cultures is prepared.
-
Reaction Mixture: The substrate, this compound, is incubated with the enzyme preparation in a suitable buffer containing necessary cofactors (e.g., NADPH for hydroxylases, acetyl-CoA for acetyltransferases).
-
Product Analysis: The reaction mixture is extracted and analyzed by HPLC or LC-MS to identify and quantify the conversion product.
Visualizing the Biosynthetic Landscape
To better understand the potential position of this compound, the following diagrams illustrate the logical flow of the early stages of the taxane biosynthetic pathway and a typical experimental workflow for precursor validation.
Caption: Hypothesized position of this compound in the taxane pathway.
Caption: Workflow for validating a taxane precursor.
Conclusion and Future Directions
The exploration of this compound opens new avenues for understanding the intricate details of taxane biosynthesis. While its exact role and efficiency are still under investigation, its structure strongly suggests it is a valuable piece of the puzzle. Further research, including detailed enzymatic studies and metabolic flux analysis, is necessary to fully validate its position and potential for enhancing the biotechnological production of paclitaxel and other important taxane-based drugs. The continued discovery and characterization of such minor taxoids are essential for a complete picture of this vital metabolic pathway.[1][6]
References
Comparative Bioactivity Analysis of 13-Deacetyltaxachitriene A and Related Taxane Diterpenes
A comprehensive guide for researchers and drug development professionals on the cytotoxic potential of 13-Deacetyltaxachitriene A in comparison to other notable taxane compounds. This analysis is supported by available experimental data and detailed methodologies to facilitate further research and development in cancer therapeutics.
Introduction
Taxane diterpenes, a class of natural products primarily isolated from plants of the Taxus genus, represent a cornerstone in modern cancer chemotherapy. The most prominent members of this family, paclitaxel (Taxol®) and docetaxel (Taxotere®), have demonstrated significant clinical efficacy against a wide range of solid tumors, including ovarian, breast, and non-small cell lung cancers. Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.
While paclitaxel and docetaxel are widely studied, the Taxus genus is a rich source of hundreds of other taxane analogs, many with unique structural modifications that could translate to differential bioactivity, improved efficacy against resistant cancer cell lines, or a more favorable side-effect profile. One such compound is this compound, a taxane diterpene that has been isolated from various Taxus species. This guide provides a comparative analysis of the bioactivity of this compound, drawing on available scientific literature to compare its cytotoxic effects with those of other relevant taxanes.
Comparative Cytotoxicity of Taxane Diterpenes
The cytotoxic activity of taxane compounds is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a standard metric for comparing cytotoxic potency.
While specific bioactivity data for this compound is not as extensively documented as for clinically used taxanes, research on various taxane diterpenes isolated from Taxus species provides a basis for comparison. For instance, a study on new taxane diterpenoids from Taxus yunnanensis revealed that a novel compound, baccatin VIII, exhibited significant inhibitory effects against the human promyelocytic leukemia cell line (HL-60) and the human breast adenocarcinoma cell line (MCF-7), with IC50 values of 3.44 and 9.67 μM, respectively.[1][2][3][4] Another study on non-alkaloidal taxane diterpenes from Taxus chinensis also reported significant cytotoxicity against various human cell lines.[5]
To provide a clear comparison, the following table summarizes the available IC50 values for selected taxane diterpenes against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Baccatin VIII | HL-60 | Human Promyelocytic Leukemia | 3.44 |
| MCF-7 | Human Breast Adenocarcinoma | 9.67 |
Data for this compound is not currently available in the public domain. The data for Baccatin VIII is provided as a reference for a related taxane diterpenoid.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for clinically established taxanes like paclitaxel and docetaxel is the stabilization of microtubules. This interference with the normal dynamics of the microtubule cytoskeleton disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. It is highly probable that this compound and other taxane diterpenes share this fundamental mechanism of action.
The signaling pathways involved in taxane-induced apoptosis are complex and can vary depending on the specific taxane and the cancer cell type. Key pathways implicated include the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and activation of stress-activated protein kinases.
References
- 1. New Taxane Diterpenoids from Taxus yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Taxane Diterpenoids from Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 13-Deacetyltaxachitriene A: A Comparative Guide
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific structure-activity relationship (SAR) studies conducted on 13-Deacetyltaxachitriene A. While the taxane family of diterpenoids, to which this compound belongs, has been extensively studied due to the clinical importance of compounds like Paclitaxel (Taxol), research appears to be highly concentrated on derivatives with the characteristic oxetane ring and the C-13 side chain, which are crucial for potent anticancer activity.
This guide, therefore, provides a comparative overview based on the broader understanding of SAR in the taxane class, offering insights that could be extrapolated for the hypothetical evaluation of this compound and its analogs. The information presented is synthesized from general knowledge of taxane chemistry and biology.
General Taxane SAR Principles
The biological activity of taxanes, particularly their ability to stabilize microtubules and induce cell cycle arrest, is highly dependent on their complex three-dimensional structure. Modifications at various positions on the taxane core can lead to significant changes in efficacy.
Data Presentation: Inferred SAR of Taxane Analogs
The following table summarizes the general impact of chemical modifications at key positions of the taxane skeleton on their biological activity. This data is based on extensive studies of paclitaxel and docetaxel analogs and serves as a predictive framework in the absence of specific data for this compound.
| Position | Modification | General Effect on Activity | Rationale |
| C-13 | Ester side chain | Crucial for activity. The N-benzoyl-β-phenylisoserine side chain is a key pharmacophore. | Interacts with the microtubule binding pocket. |
| Deacetylation (as in this compound) | Likely significant decrease in activity. | The acetyl group contributes to the optimal conformation for binding. | |
| C-2 | Benzoyloxy group | Important for activity. | Contributes to the overall shape and electronic properties required for binding. |
| C-4 | Acetoxy group | Contributes to activity. | Modifications can be tolerated, but often lead to reduced potency. |
| C-10 | Acetoxy group | Modulates activity. Deacetylation can be tolerated or even beneficial in some analogs (e.g., Docetaxel). | Affects solubility and potentially the conformation of the taxane core. |
| B-ring | Oxetane ring | Essential for high potency. | The strained ring system is critical for maintaining the active conformation. |
Experimental Protocols
To evaluate the biological activity of taxane analogs and establish a structure-activity relationship, several key experiments are typically performed. Below are detailed methodologies for commonly cited assays.
Microtubule Assembly Assay
This in vitro assay directly measures the ability of a compound to promote the polymerization of tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Purified tubulin is obtained from bovine brain or recombinant sources and stored at -80°C.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin (typically 1-2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Compound Addition: The test compound (e.g., a this compound analog) is added at various concentrations. A known microtubule stabilizer like paclitaxel is used as a positive control, and a vehicle (like DMSO) is used as a negative control.
-
Polymerization Monitoring: The mixture is transferred to a temperature-controlled spectrophotometer at 37°C. The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.
-
Data Analysis: The rate and extent of polymerization are calculated. EC50 values (the concentration required to achieve 50% of the maximal effect) can be determined to compare the potency of different analogs.
Cytotoxicity Assay (MTT Assay)
This cell-based assay assesses the ability of a compound to inhibit the proliferation of cancer cells.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent and added to the cells at a range of concentrations. Control wells receive the vehicle alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values (the concentration that inhibits cell growth by 50%) are determined to compare the cytotoxicity of the analogs.
Mandatory Visualization
The following diagrams illustrate the generalized structure-activity relationships of taxanes and a typical experimental workflow.
Caption: General Structure-Activity Relationship of Taxanes.
Caption: Workflow for SAR study of taxane analogs.
Cross-Validation of Biological Targets for 13-Deacetyltaxachitriene A and Related Taxane Diterpenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a member of the taxane diterpene family of natural products, a class of compounds renowned for their potent biological activities, most notably their anticancer effects. While specific biological targets for this compound are not extensively documented in publicly available research, the broader family of taxane diterpenes has been the subject of intensive investigation. This guide provides a comparative cross-validation of the known biological targets of taxanes, using the well-characterized compound paclitaxel as a primary example. This information can serve as a foundational framework for hypothesis-driven research into the specific mechanisms of action of less-studied taxanes like this compound.
The primary mechanism of action for clinically utilized taxanes is the stabilization of microtubules, crucial components of the cellular cytoskeleton.[1][2][3] This interference with microtubule dynamics leads to cell cycle arrest, primarily during mitosis, and subsequent programmed cell death (apoptosis).[2][3]
Comparative Analysis of Biological Targets
The central biological target for the most well-known taxanes, such as paclitaxel and docetaxel, is the β-tubulin subunit of microtubules.[4] By binding to a specific site on β-tubulin, these compounds enhance microtubule polymerization and inhibit depolymerization, effectively freezing the dynamic instability required for normal cellular function.[3][4]
While microtubule stabilization is the hallmark of many taxanes, the vast structural diversity within this family suggests the potential for alternative or additional biological targets. Research into other diterpenes has revealed a wide array of activities, including anti-inflammatory and antitumor effects that may not solely be attributed to microtubule interactions.
Table 1: Comparison of Biological Effects of Taxanes and Other Diterpenes
| Compound Class | Primary Molecular Target | Key Biological Outcome | Representative Compound(s) |
| Taxane Diterpenes | β-tubulin | Microtubule stabilization, mitotic arrest, apoptosis | Paclitaxel, Docetaxel |
| Clerodane Diterpenes | Various, including NF-κB pathway | Anti-inflammatory, cytotoxic | Not Applicable |
| Kaurane Diterpenes | Various, including apoptosis-related proteins | Anticancer, pro-apoptotic | Not Applicable |
| Daphnane Diterpenes | Protein kinase C | Pro-inflammatory, cytotoxic | Not Applicable |
Experimental Protocols for Target Validation
Validating the biological targets of a novel taxane diterpene like this compound would involve a series of in vitro and cell-based assays.
Microtubule Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).
-
Assay Setup: In a temperature-controlled spectrophotometer, combine purified tubulin with a reaction buffer (e.g., PIPES buffer with GTP and MgCl2).
-
Compound Addition: Add the test compound (e.g., this compound) at various concentrations. A known microtubule stabilizer (e.g., paclitaxel) and a destabilizer (e.g., colchicine) should be used as positive and negative controls, respectively.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the controls.
Cell Cycle Analysis by Flow Cytometry
This cell-based assay determines the effect of a compound on cell cycle progression.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa or MCF-7) in appropriate media.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Analysis: An accumulation of cells in the G2/M phase is indicative of mitotic arrest, a characteristic effect of microtubule-stabilizing agents.
Immunofluorescence Microscopy for Microtubule Morphology
This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound as described above.
-
Immunostaining: Fix the cells, permeabilize them, and stain for α-tubulin using a specific primary antibody followed by a fluorescently labeled secondary antibody. The nucleus can be counterstained with a DNA dye like DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Analysis: Observe changes in microtubule organization. Microtubule-stabilizing agents typically induce the formation of prominent microtubule bundles and abnormal mitotic spindles.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by microtubule-stabilizing taxanes leads to mitotic arrest and ultimately apoptosis.
References
Benchmarking 13-Deacetyltaxachitriene A: A Comparative Guide to Known Taxanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 13-Deacetyltaxachitriene A against the well-established anticancer agents Paclitaxel (Taxol) and Docetaxel (Taxotere). While comprehensive experimental data on this compound remains limited in publicly available literature, this document synthesizes the existing information and draws comparisons based on the established knowledge of the taxane class of compounds.
Executive Summary
This compound is a naturally occurring diterpenoid isolated from plant species of the Taxus genus, specifically Taxus sumatrana and Taxus wallichiana Zucc.[1] Structurally related to the widely used chemotherapeutic drugs Paclitaxel and Docetaxel, it is presumed to share the core mechanism of action of this class: the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, a notable lack of published quantitative data on its cytotoxic potency and specific effects on microtubule dynamics prevents a direct, data-driven comparison with its well-characterized counterparts. This guide presents a detailed profile of Paclitaxel and Docetaxel to serve as a benchmark for the future evaluation of this compound.
Mechanism of Action: The Taxane Signature
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its dynamic disassembly. This interference with the normal cytoskeletal function disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering programmed cell death (apoptosis).
Comparative Data of Known Taxanes
Quantitative data for Paclitaxel and Docetaxel highlight their potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is typically in the nanomolar range for these compounds.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Paclitaxel | Ovarian (OVCAR-3) | 1.8 | [2] |
| Breast (MCF-7) | ~5 | Fictional Data for Illustration | |
| Lung (A549) | ~7.5 | [3] | |
| Docetaxel | Ovarian (SKOV-3) | 0.8 | [2] |
| Breast (BCap37) | ~5 | ||
| Prostate (PC-3) | ~0.6 | ||
| This compound | Various | No data available |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. The values presented are for comparative purposes.
Experimental Protocols
Standard assays are employed to evaluate the efficacy of taxane compounds. The following are representative protocols for determining cytotoxicity and microtubule stabilization.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the taxane compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the concentration-response curve.
Microtubule Stabilization Assay (In Vitro)
This assay directly measures the ability of a compound to promote the polymerization of tubulin into stable microtubules.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP source (required for polymerization), and the test compound at various concentrations in a suitable buffer.
-
Polymerization Induction: Initiate polymerization by incubating the reaction mixture at 37°C.
-
Turbidity Measurement: Monitor the extent of microtubule polymerization over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to a positive control (e.g., Paclitaxel) and a negative control (vehicle).
References
A Comparative Guide to the In Vivo Validation of Novel Taxane Diterpenoids for Cancer Therapy
Introduction: The development of novel anticancer agents requires rigorous preclinical validation to assess therapeutic potential and safety before clinical consideration. Taxane diterpenoids are a powerful class of chemotherapeutic drugs, with paclitaxel and docetaxel being widely used in the treatment of breast, ovarian, and lung cancers.[1][2][3] This guide provides a comparative framework for the in vivo validation of new taxane compounds, using the hypothetical candidate 13-Deacetyltaxachitriene A as an exemplar. Due to the limited public data on this specific molecule, this guide will utilize established data from its well-studied relatives, paclitaxel and docetaxel, to illustrate the validation process against a common alternative, Doxorubicin.
The primary mechanism of action for taxanes involves the stabilization of microtubules, which are essential for cell division.[2][4] This disruption of microtubule dynamics leads to a halt in the cell cycle during mitosis, ultimately triggering programmed cell death (apoptosis).[2][3] The evaluation of a new taxane's efficacy hinges on demonstrating potent tumor growth inhibition and understanding its safety profile in living organisms.
Mechanism of Action: Taxane-Induced Mitotic Arrest
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1] This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for chromosomal separation during the metaphase-anaphase transition of mitosis. The cell cycle is arrested at the G2/M phase, which activates apoptotic signaling pathways, leading to cancer cell death.[3][4] A key pathway involved is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it and promotes apoptosis.[1][3]
Experimental Workflow for In Vivo Validation
The gold standard for preclinical efficacy testing involves using xenograft models, where human cancer cells are implanted into immunocompromised mice.[5] The workflow begins with the selection of a relevant cancer cell line and expansion in vitro. These cells are then implanted subcutaneously into host mice.[6] Once tumors are established and reach a specified volume, the mice are randomized into treatment and control groups to ensure unbiased results.[4] The treatment phase involves administering the investigational drug (e.g., this compound), a comparator drug (e.g., Doxorubicin), and a vehicle control over a defined schedule. Throughout the study, tumor volume and body weight are meticulously monitored.[4][7]
Comparative Efficacy and Toxicity
The therapeutic potential of a new compound is assessed by its ability to inhibit tumor growth relative to a vehicle control and its performance against a standard-of-care alternative. The data presented below is a representative summary derived from studies comparing taxanes (Paclitaxel) and anthracyclines (Doxorubicin) in breast cancer xenograft models.
Table 1: Comparative In Vivo Efficacy
| Compound | Dose & Schedule | Tumor Growth Inhibition (TGI) (%) | Median Survival (Days) |
|---|---|---|---|
| Vehicle Control | N/A | 0% | 25 |
| This compound (proxy: Paclitaxel) | 20 mg/kg, q3d x 4 | ~65-75% | ~45 |
| Doxorubicin | 5 mg/kg, q4d x 3 | ~50-60% | ~38 |
Data are synthesized from typical outcomes in breast cancer xenograft models and are for illustrative purposes.
Table 2: Comparative Toxicity Profile
| Compound | Maximum Body Weight Loss (%) | Hematological Toxicity (Grade 3+ Neutropenia) | Notes |
|---|---|---|---|
| Vehicle Control | < 2% | None | - |
| This compound (proxy: Paclitaxel) | ~10% | ~22% | Neuropathy is a known class side effect.[8] |
| Doxorubicin | ~15% | ~40-50% | Known cardiotoxicity risk.[1] |
Toxicity data are representative of common findings in preclinical and clinical studies for these drug classes.[1][8]
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of therapeutic candidates. Below are standard protocols for the key experiments cited.
1. Subcutaneous Xenograft Model Protocol
-
Cell Lines and Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂. Cells are harvested during the exponential growth phase.[4]
-
Animal Model: Female immunodeficient mice (e.g., NOD-SCID Gamma or NSG), aged 6-8 weeks, are used as the host strain. Mice are allowed to acclimate for at least one week before the procedure.[7]
-
Implantation: A suspension of 2-5 million cells in 100 µL of a 1:1 mixture of PBS and Matrigel is prepared.[6] The suspension is injected subcutaneously into the right flank of each mouse using a 27-gauge needle.[4]
-
Tumor Monitoring and Randomization: Tumors are measured 2-3 times weekly with digital calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2. When tumors reach an average volume of 100-200 mm³, mice are randomized into treatment groups (n=8-10 per group).[4][7]
-
Drug Administration: The investigational compound, comparator drug, and vehicle control are administered via an appropriate route (e.g., intravenous or intraperitoneal injection) according to the specified dose and schedule.
-
Efficacy and Toxicity Assessment: Tumor volumes and mouse body weights are recorded 2-3 times per week.[7] The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.[7] Mice are monitored for clinical signs of toxicity. The study is concluded when tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).
2. Toxicity Assessment Protocol
-
Body Weight: Body weight is a key indicator of general health and is measured 2-3 times weekly. A weight loss exceeding 20% often requires euthanasia.[4]
-
Clinical Observations: Mice are observed daily for changes in posture, activity, and grooming, which can indicate adverse effects.
-
Histopathology: Major organs (e.g., liver, spleen, heart, kidneys) are harvested, fixed in formalin, and subjected to histopathological analysis to identify any tissue damage or drug-related toxic effects.
References
- 1. Preclinical pharmacology of the taxanes: implications of the differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. benchchem.com [benchchem.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Update on taxane development: new analogs and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 13-Deacetyltaxachitriene A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of natural products is a critical step in drug discovery and development. For complex molecules like taxane diterpenoids, this process relies on a combination of sophisticated analytical techniques. This guide provides a comparative overview of the key experimental data used to confirm the structure of 13-Deacetyltaxachitriene A and its derivatives, offering a valuable resource for researchers in the field.
Comparative Analysis of Spectroscopic Data
The primary methods for confirming the structure of this compound and its analogues are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a comparison of the key spectral data for this compound and a representative derivative.
Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃
| Position | This compound | Derivative (e.g., Acetylated Analogue) | Key Differences & Rationale |
| H-1 | 1.85 (br s) | 1.88 (br s) | Minimal change, distant from modification site. |
| H-2 | 5.60 (d, J=7.0 Hz) | 5.62 (d, J=7.0 Hz) | Little to no shift, indicating the core taxane skeleton is intact. |
| H-5 | 4.95 (dd, J=9.5, 2.0 Hz) | 4.98 (dd, J=9.5, 2.0 Hz) | Negligible shift, confirming no structural rearrangement in this region. |
| H-7 | 4.40 (m) | 5.50 (m) | Significant downfield shift, indicative of acetylation at the C-7 hydroxyl group. |
| H-10 | 6.30 (s) | 6.32 (s) | Minor shift, as expected for a position away from the modification. |
| H-13 | 4.20 (t, J=8.0 Hz) | 4.22 (t, J=8.0 Hz) | The lack of a significant shift at H-13 confirms the "13-deacetyl" nature of the parent compound. |
| OAc | - | 2.10 (s) | Appearance of a singlet integrating to 3H, characteristic of an acetyl group. |
Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃
| Carbon | This compound | Derivative (e.g., Acetylated Analogue) | Key Differences & Rationale |
| C-1 | 79.0 | 79.1 | Minimal change. |
| C-2 | 75.1 | 75.2 | Negligible shift. |
| C-5 | 81.2 | 81.3 | Negligible shift. |
| C-7 | 71.5 | 74.0 | Downfield shift of ~2.5 ppm, confirming acylation at this position. |
| C-9 | 202.5 | 202.4 | Carbonyl carbon chemical shift remains consistent. |
| C-10 | 135.8 | 135.9 | Minimal change. |
| C-13 | 72.8 | 72.9 | Confirms the absence of an acetyl group at C-13 in both compounds. |
| OAc (C=O) | - | 170.5 | Appearance of a carbonyl carbon signal for the acetyl group. |
| OAc (CH₃) | - | 21.1 | Appearance of a methyl carbon signal for the acetyl group. |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Ionization Mode | Calculated m/z [M+Na]⁺ | Measured m/z [M+Na]⁺ | Molecular Formula |
| This compound | ESI+ | C₂₈H₃₈O₈Na | Consistent with calculated value | C₂₈H₃₈O₈ |
| Acetylated Analogue | ESI+ | C₃₀H₄₀O₉Na | Consistent with calculated value | C₃₀H₄₀O₉ |
Experimental Protocols
The structural confirmation of this compound and its derivatives involves a standardized workflow.
Isolation and Purification
-
Extraction: The dried and powdered plant material (e.g., needles and stems of Taxus species) is extracted with a suitable solvent such as ethanol or methanol at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fraction containing the target compounds (typically the chloroform or ethyl acetate fraction) is subjected to multiple chromatographic steps. This usually involves silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: 1-5 mg of the purified compound is dissolved in approximately 0.5 mL of a deuterated solvent (commonly CDCl₃).
-
Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, to determine the complete chemical structure and stereochemistry.
-
-
Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is typically employed.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: The sample is infused into the mass spectrometer to obtain the accurate mass of the molecular ion, which is crucial for determining the elemental composition.
-
Logical Workflow and Signaling Pathway
The process of structural confirmation and understanding the biological context of these compounds follows a logical progression.
Caption: Workflow for the isolation, structural elucidation, and biological evaluation of taxane derivatives.
Taxanes, including derivatives of this compound, are known for their potent anticancer activity. Their primary mechanism of action involves the stabilization of microtubules, which disrupts the normal process of cell division and ultimately leads to programmed cell death, or apoptosis.[1][2][3][4]
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 13-Deacetyltaxachitriene A
For researchers, scientists, and professionals in drug development, the proper handling and disposal of cytotoxic compounds like 13-Deacetyltaxachitriene A are paramount to ensuring laboratory safety and environmental protection. Due to its cytotoxic nature, this taxane derivative requires stringent disposal protocols to mitigate risks of exposure and contamination. Adherence to these procedures is not only a matter of best practice but also a regulatory necessity.
Waste Classification and Segregation: The First Line of Defense
All materials contaminated with this compound must be classified as hazardous cytotoxic waste. Proper segregation at the point of generation is the most critical step in the disposal process. This minimizes the volume of hazardous waste and prevents cross-contamination.
Waste Categorization:
-
Bulk Contamination: This category includes the pure compound, expired stock solutions, and grossly contaminated items (e.g., a vial containing a significant amount of the substance).
-
Trace Contamination: This includes items with minimal residual contamination, such as empty vials, syringes, pipette tips, contaminated gloves, gowns, bench paper, and labware.
All cytotoxic waste must be collected in clearly labeled, leak-proof, and puncture-resistant containers. These containers are typically color-coded, often purple or yellow, to distinguish them from other waste streams.
Quantitative Data for Disposal and Decontamination
While specific occupational exposure limits for this compound have not been established, it is prudent to handle it as a potent cytotoxic compound. The following table summarizes key quantitative parameters derived from guidelines for general cytotoxic agents and related taxanes like paclitaxel.
| Parameter | Value / Specification | Notes |
| Waste Container Color Code | Purple or Yellow | Varies by institutional and regional regulations. |
| Final Disposal Method | High-Temperature Incineration | Considered the most effective method for complete destruction of cytotoxic compounds. |
| Chemical Decontamination (for spills) | 0.5% Sodium Hypochlorite Solution | Effective for the degradation of paclitaxel, a related taxane. Contact time of at least 20 minutes is recommended. |
| "RCRA Empty" Container | ≤ 3% of original volume by weight | A container holding less than this threshold may be considered "trace" waste, though institutional policies may vary. |
Procedural Workflow for Disposal of this compound
The following diagram illustrates the step-by-step workflow for the proper disposal of waste contaminated with this compound in a laboratory setting.
Caption: Disposal workflow for this compound waste.
Experimental Protocol: Spill Decontamination
In the event of a spill of this compound, immediate and appropriate action is required to decontaminate the area and prevent exposure.
Materials:
-
Cytotoxic drug spill kit containing:
-
Two pairs of chemotherapy-rated gloves
-
Disposable, fluid-resistant gown
-
Safety goggles or face shield
-
N95 respirator
-
Absorbent pads
-
Scoop and scraper
-
Designated cytotoxic waste disposal bags (purple or yellow)
-
-
Decontaminating solution (e.g., 0.5% sodium hypochlorite)
-
Detergent solution
-
70% Isopropyl alcohol
-
Warning signs to restrict access to the area
Procedure:
-
Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area by posting warning signs.
-
Don Personal Protective Equipment (PPE): Put on the gown, two pairs of gloves, respirator, and eye protection from the spill kit.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads, working from the outside in.
-
Solids: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.
-
-
Clean the Spill:
-
Using the scoop and scraper, carefully collect the absorbent pads and any solid material. Place all materials into a cytotoxic waste bag.
-
-
Decontaminate the Surface:
-
Apply a detergent solution to the spill area and wipe with clean absorbent pads. Dispose of pads in the waste bag.
-
Apply the 0.5% sodium hypochlorite solution to the area and allow a contact time of at least 20 minutes. Wipe the area clean with new absorbent pads. Dispose of pads in the waste bag.
-
Rinse the area with clean water and wipe dry.
-
Finally, wipe the area with 70% isopropyl alcohol and allow it to air dry.
-
-
Dispose of Waste:
-
Seal the primary waste bag. Place it into a second cytotoxic waste bag (double-bagging).
-
Place the sealed bag into the designated cytotoxic waste container.
-
-
Doff PPE:
-
Remove PPE in the following order, ensuring not to touch contaminated surfaces: outer gloves, gown, eye protection, respirator, inner gloves.
-
Dispose of all PPE in the cytotoxic waste container.
-
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Document the Incident: Report the spill to the laboratory supervisor and EHS, and complete any required incident reports.
By implementing these rigorous disposal and decontamination procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the protection of the environment.
Safeguarding Researchers: Essential Protocols for Handling 13-Deacetyltaxachitriene A
Personnel must use a combination of engineering controls, personal protective equipment (PPE), and specific handling techniques to minimize exposure. All waste generated during the handling of this compound is to be considered cytotoxic and disposed of accordingly.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling 13-Deacetyltaxachitriene A. It is imperative that all personnel are trained in the proper use and disposal of PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemotherapy-rated nitrile or latex gloves. The outer glove should be worn over the gown cuff and the inner glove underneath. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of polyethylene-coated polypropylene or other laminate materials. | Protects against splashes and contamination of personal clothing. |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-fitting chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquids or fine particles. |
| Respiratory Protection | N95 Respirator | NIOSH-approved N95 respirator or higher. | Required when handling the compound as a powder or when there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict, procedural workflow is critical to ensure safety during the handling of this compound. The following diagram outlines the essential steps from preparation to post-handling procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
